Naringoside
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10?,16-,18?,20?,21?,22?,23?,24?,25?,26?,27?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMSGMNTNDNHN-NPDMSNFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Naringoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringoside, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. The document synthesizes current experimental findings, presents quantitative data for comparative analysis, details key experimental protocols for in vitro and in vivo studies, and visualizes the core signaling pathways modulated by this promising natural compound. In many biological systems, this compound is metabolized to its aglycone, naringenin, which is often responsible for the observed physiological effects.[4][5] This guide will address the actions of both this compound (referred to as naringin in many studies) and its active metabolite, naringenin.
Core Mechanisms of Action
This compound and its aglycone, naringenin, exert their pleiotropic effects by modulating a multitude of cellular signaling pathways central to inflammation, cell survival, proliferation, and oxidative stress. The primary molecular targets and pathways influenced by this compound are detailed below.
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory properties by intervening in key inflammatory cascades. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] Under inflammatory conditions, this compound can prevent the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9] Furthermore, this compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of p38, ERK, and JNK, which are also critical for the production of inflammatory mediators.[7]
Antioxidant Properties
The antioxidant activity of this compound is a cornerstone of its protective effects, executed through both direct radical scavenging and the enhancement of endogenous antioxidant defense systems.[3][10] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] this compound promotes the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1, allowing its translocation to the nucleus.[10] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), and catalase.[10][13]
Anticancer Activity
This compound and naringenin have been shown to inhibit the proliferation of various cancer cells and induce apoptosis through the modulation of critical cell survival pathways.[4][14] A significant target is the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer.[2][11][15][16] this compound can inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately triggering programmed cell death.[2][15][16]
Metabolic Regulation
This compound has demonstrated beneficial effects on metabolic disorders by influencing lipid and glucose metabolism.[17] It has been reported to lower levels of LDL, triglycerides, and total cholesterol while increasing HDL cholesterol.[17] Mechanistically, this compound can reduce the activity of HMG-CoA reductase and ACAT, key enzymes in cholesterol synthesis.[17] It also plays a role in improving insulin sensitivity and regulating glucose uptake.[4]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound (naringin) and its aglycone, naringenin, from various in vitro studies.
Table 1: IC50 Values of Naringin and Naringenin in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Naringin | Colorectal Cancer Cells (CRC) | MTT | Dose-dependent inhibition | [15] |
| Naringin | HepG2 (Liver Cancer) | Not Specified | 150 µM | [14] |
| Naringenin | A549 (Lung Cancer) | MTT | 37.63 ± 7.27 µg/mL | [5] |
| Naringenin | MCF-7 (Breast Cancer) | Not Specified | 20 µM | [14] |
| Naringenin | HT-29 (Colon Cancer) | Not Specified | 780-880 µM | [4] |
| Naringenin | PC-12 (Pheochromocytoma) | Not Specified | 780-880 µM | [4] |
| Naringenin | HOS (Osteosarcoma) | CCK-8 | Dose-dependent inhibition | [18] |
| Naringenin | U2OS (Osteosarcoma) | CCK-8 | Dose-dependent inhibition | [18] |
Table 2: Inhibitory Effects of Naringin on Enzymes and Inflammatory Markers
| Target | System/Cell Line | Naringin Concentration | Observed Effect | Reference |
| α-glucosidase | In vitro | IC50: 19.6 μg/mL | Significant inhibitory activity | [19] |
| Pancreatic lipase | In vitro | IC50: 2.73 mg/mL | Significant inhibitory activity | [19] |
| Acetylcholinesterase | In vitro | IC50: 1,086 μg/mL | Significant inhibitory activity | [19] |
| VCAM-1, ICAM-1, E-selectin, MCP-1, RANTES | TNF-α-stimulated HUVECs | 50-200 µg/mL | Dose-dependent reduction in mRNA and protein levels | [10] |
| PGE2, NO, IL-6, TNF-α | LPS-treated RAW 264.7 cells | 5 & 10 µg/mL | Decreased production | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's mechanisms of action.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This spectrophotometric assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and stored in the dark.
-
Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid) in the same solvent.
-
-
Reaction Setup (96-well plate format):
-
Add 100 µL of each sample dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well.
-
A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
-
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay assesses the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and culture for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.
-
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
-
Cell Treatment:
-
Culture cancer cells (e.g., A549, HOS) to the desired confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Staining Procedure:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation (e.g., phosphorylation status of key proteins).[11][15][16]
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its aglycone, naringenin.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion
This compound is a multifaceted flavonoid with a well-documented ability to modulate key cellular signaling pathways involved in a range of pathological processes. Its anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects are underpinned by its interactions with the NF-κB, PI3K/Akt/mTOR, MAPK, and Nrf2 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound. Future investigations should focus on translating these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Naringin regulates mitochondrial dynamics to protect against acetaminophen-induced hepatotoxicity by activating the AMPK/Nrf2 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Naringoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringoside, a flavanone-7-O-neohesperidoside, is a prominent flavonoid glycoside primarily found in citrus fruits and is responsible for their characteristic bitter taste.[1][2][3] Chemically, it is a glycoside composed of the flavanone naringenin and the disaccharide neohesperidose.[4][5] This compound, with the chemical formula C₂₇H₃₂O₁₄ and a molecular weight of 580.54 g/mol , has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5][6] This guide provides an in-depth overview of the natural sources of this compound, its quantitative distribution in various plant tissues, detailed experimental protocols for its extraction and analysis, and a look into its biosynthetic and pharmacological signaling pathways.
Natural Sources and Distribution
This compound is predominantly found in citrus fruits, particularly in grapefruit (Citrus paradisi), where it is the major flavonoid.[1][7] It is also present in other citrus species such as pummelo, sour orange, and to a lesser extent, in tomatoes and grapes.[4][8] The concentration of this compound is not uniform throughout the plant and varies significantly depending on the species, cultivar, maturity of the fruit, and the specific tissue.[4][9]
Generally, the highest concentrations of this compound are found in the peel and pith of the fruit, with lower amounts in the juice and seeds.[4][5] Immature fruits and young tissues tend to have higher concentrations of this compound, which decrease as the fruit matures and increases in size.[4][9] In flowers, the ovary contains exceptionally high levels of naringin.[9]
Quantitative Distribution of this compound
The following tables summarize the quantitative distribution of this compound in various citrus species and their different parts, compiled from multiple studies.
Table 1: this compound Content in Different Citrus Species and Fruit Parts
| Citrus Species | Fruit Part | This compound Content | Reference |
| Grapefruit (Citrus paradisi) | Peel | 2300 µg/mL | [4][5] |
| Seeds | 200 µg/mL | [4][5] | |
| Albedo | 940.26 mg/100g DW | [10] | |
| Juice | 23 mg/100mL | [7] | |
| Pummelo (Citrus maxima) | Peel | 3910 µg/mL | [4][5] |
| Juice | 220 µg/mL | [4][5] | |
| Lime (Citrus aurantiifolia) | Skin | 517.2 µg/mL | [4][5] |
| Juice | 98 µg/mL | [4][5] | |
| Seed | 29.2 µg/mL | [4][5] | |
| Sour Orange (Citrus aurantium) | Fruit | 47.1 µg/mL | [4][5] |
| Flower - Ovary | 9.036 µg/mL | [4][5] | |
| Flower - Stigma | 2.554 µg/mL | [4][5] | |
| Flower - Receptacle | 1.3444 µg/mL | [4][5] | |
| Sweet Orange (Citrus sinensis) | Albedo | 791.17 mg/100g DW | [10] |
| Mandarin (Citrus reticulata) | Albedo | 602.10 mg/100g DW | [10] |
DW: Dry Weight
Experimental Protocols
Extraction and Isolation of this compound from Grapefruit Peel
This protocol describes a common method for the extraction and isolation of this compound from citrus peel waste.
Materials:
-
Fresh grapefruit peel (albedo)
-
Methanol
-
n-Hexane
-
Isopropanol
-
Distilled water
-
Rotary evaporator
-
Heating mantle
-
Filter paper
-
Glassware (beakers, flasks)
Methodology:
-
Sample Preparation:
-
Separate the albedo (the white, spongy part) from the flavedo (the outer colored part) of the grapefruit peel.
-
Cut the albedo into small pieces. For enhanced extraction efficiency, the material can be sun-dried for 3 days and then oven-dried for 24 hours to a constant weight, followed by grinding into a fine powder.[11]
-
-
Methanol Extraction:
-
Macerate the prepared albedo powder in methanol (e.g., 50g of powder in 550 mL of methanol) for 3 days at room temperature with occasional stirring.[11]
-
Alternatively, a hot extraction method can be used by refluxing the fresh albedo with methanol, which can increase the yield and reduce the extraction time.[12]
-
Filter the mixture to separate the methanol extract from the solid residue.
-
-
Solvent Evaporation:
-
Concentrate the methanol extract using a rotary evaporator under reduced pressure to obtain a dry or semi-solid crude extract.[11]
-
-
Purification by Liquid-Liquid Partitioning:
-
Crystallization and Recrystallization:
-
To the aqueous phase, add isopropanol (e.g., 25 mL) and heat the solution to reduce its volume by half.[11]
-
Cool the solution in a refrigerator for several hours to induce the crystallization of this compound.[11]
-
Collect the crystals by filtration.
-
To achieve higher purity, recrystallize the obtained crystals by dissolving them in a minimal amount of hot isopropanol and allowing them to cool slowly. Repeat this process until pure crystals are obtained.[11]
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the quantification of this compound in various extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and 2% aqueous acetic acid is commonly used.
-
Detection Wavelength: 285 nm.[13]
-
Standard: A pure this compound standard is required for calibration and quantification.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dissolve the dried extract or the isolated compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Analysis: Run the sample through the HPLC system under the specified conditions. The retention time of the peak corresponding to this compound in the sample should match that of the standard.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Signaling Pathways
This compound Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants.[14][15] The pathway begins with the amino acid phenylalanine.
Key Enzymatic Steps:
-
Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.[14]
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[14]
-
4-coumarate CoA-ligase (4CL): Activates p-coumaric acid to p-coumaroyl CoA.[14]
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[16]
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.[16]
-
Uridine diphosphoglucose-flavanone 7-O-glucosyltransferase (UF7GT): Glycosylates naringenin to form prunin (naringenin-7-O-glucoside).[14]
-
Flavanone 7-O-glucoside 2-O-beta-L-rhamnosyltransferase (F7GRT): Adds a rhamnose sugar to prunin to form the final product, this compound.[14]
Caption: this compound biosynthetic pathway via the phenylpropanoid route.
Pharmacological Signaling Pathways
This compound and its aglycone, naringenin, exert their biological effects by modulating various intracellular signaling pathways. These pathways are crucial in processes like inflammation, cell proliferation, and apoptosis.
A. Inhibition of NF-κB Signaling Pathway (Anti-inflammatory Action)
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringin has been shown to suppress its activation.[17]
-
Stimulus: Pro-inflammatory stimuli (e.g., TNF-α) activate the IKK complex.
-
IKK Activation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB.
-
IκBα Degradation: Phosphorylated IκBα is ubiquitinated and degraded, releasing NF-κB (p65/p50 dimer).
-
Nuclear Translocation: Free NF-κB translocates to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes (e.g., IL-6, TNF-α, iNOS).
-
Naringin's Role: Naringin inhibits the phosphorylation and degradation of IκBα, thereby preventing NF-κB from entering the nucleus and suppressing the inflammatory response.[6][17]
Caption: Naringin's inhibition of the pro-inflammatory NF-κB signaling pathway.
B. Downregulation of PI3K/Akt/mTOR Pathway (Anticancer Action)
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is common in cancer. Naringin has been found to inhibit this pathway in certain cancer cells.[17]
-
Growth Factor Signaling: Growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K.
-
PI3K Activation: PI3K phosphorylates PIP2 to PIP3.
-
Akt Activation: PIP3 recruits and activates Akt (Protein Kinase B).
-
mTOR Activation: Akt activates mTOR (mammalian Target of Rapamycin), a key regulator of cell growth.
-
Cellular Effects: Activated mTOR promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
-
Naringin's Role: Naringin can decrease the phosphorylation of PI3K, Akt, and mTOR, thereby inhibiting the pathway and leading to reduced cancer cell proliferation and induction of apoptosis or autophagy.[17]
Caption: Naringin's inhibitory effect on the PI3K/Akt/mTOR cell survival pathway.
Conclusion
This compound is a valuable natural compound with significant therapeutic potential. Its abundance in citrus byproducts, such as peels, makes it an attractive candidate for large-scale extraction and application in the pharmaceutical and functional food industries. A thorough understanding of its distribution, effective extraction and quantification methods, and mechanisms of action at the molecular level is crucial for harnessing its full potential in drug development and clinical applications. This guide provides a foundational resource for researchers and scientists working to translate the promise of this compound into tangible health benefits.
References
- 1. polyphenolresearch.com [polyphenolresearch.com]
- 2. xcessbio.com [xcessbio.com]
- 3. phytobank.ca [phytobank.ca]
- 4. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Naringin Levels in Citrus Tissues : II. Quantitative Distribution of Naringin in Citrus paradisi MacFad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 11. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. environmental-expert.com [environmental-expert.com]
The Biosynthesis of Naringoside in Citrus Fruits: A Technical Guide for Researchers
An in-depth exploration of the biochemical cascade, enzymatic machinery, and regulatory mechanisms governing the synthesis of the characteristic flavanone glycoside, naringoside, in Citrus species.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in citrus fruits, tailored for researchers, scientists, and professionals in drug development. It delves into the core biochemical reactions, the enzymes that catalyze them, and the genes that encode these enzymes. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visual representations of the biochemical routes and experimental workflows.
The this compound Biosynthesis Pathway: An Overview
This compound, a flavanone-7-O-neohesperidoside, is a prominent secondary metabolite in many Citrus species, contributing significantly to their characteristic bitter taste. Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the flavonoid biosynthesis route. The pathway involves a series of enzymatic reactions that convert the initial precursor, L-phenylalanine, into the final this compound molecule.
The core pathway can be summarized in the following key stages:
-
Phenylpropanoid Pathway : L-phenylalanine is converted to p-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[1][2][3]
-
Flavonoid Biosynthesis Initiation : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] This is a critical entry point into the flavonoid pathway.
-
Isomerization to a Flavanone : Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.[1][2]
-
Glycosylation Steps : The final steps involve the attachment of sugar moieties to the naringenin aglycone. First, a glucose molecule is attached to the 7-hydroxyl group of naringenin by a UDP-glucose:flavanone-7-O-glucosyltransferase (UFGT), forming prunin (naringenin-7-O-glucoside).[2] Subsequently, a rhamnose molecule is added to the 2-hydroxyl group of the glucose moiety by a specific 1,2-rhamnosyltransferase (1,2RhaT), yielding this compound.[4][5]
Below is a DOT language representation of the this compound biosynthesis pathway.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 5. Accumulation of Naringin and Limonin and Genes Expression of their Corresponding Enzymes during Fruit Maturation of Three Citrus Genotypes [jmpb.areeo.ac.ir]
Naringoside: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringoside, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound, also known as naringin, is a glycoside formed between the flavanone naringenin and the disaccharide neohesperidose.[1][2] Its chemical structure consists of a C15 flavonoid backbone with two phenolic rings and a heterocyclic pyran ring.[2]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C27H32O14 | [3][4] |
| Molecular Weight | 580.53 g/mol | [3][4] |
| CAS Number | 10236-47-2 | [1][3] |
| Melting Point | 166 °C | [1] |
| Solubility | DMSO: 100 mg/mL (172.25 mM) | [3] |
| Water: Insoluble | [5] | |
| Ethanol: 2 mg/mL (3.44 mM) | [5] | |
| pKa (Strongest Acidic) | 8.58 | [6] |
| pKa (Strongest Basic) | -3.6 | [6] |
Experimental Protocols
Isolation and Purification of this compound from Citrus Peel
This protocol describes a common method for the extraction and purification of this compound from citrus peels, a primary natural source.
Materials:
-
Fresh citrus peels (e.g., grapefruit, pomelo)
-
Methanol
-
n-Hexane
-
Isopropanol
-
Distilled water
-
Rotary evaporator
-
Heating plate
-
Filtration apparatus
-
Refrigerator
Procedure:
-
Sample Preparation: Fresh citrus peels are washed, and the albedo (the white, spongy inner part) is separated and cut into small pieces. The pieces are then dried, for example in an oven at a low temperature (e.g., 50-60°C), and ground into a fine powder.
-
Extraction: The dried powder is macerated in methanol (e.g., 50g of powder in 550 ml of methanol) for several days. The mixture is then filtered to separate the methanol extract.
-
Solvent Evaporation: The methanol extract is concentrated using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in hot water (e.g., 70°C) and then partitioned with n-hexane to remove nonpolar impurities. This step is typically repeated.
-
Crystallization: Isopropanol is added to the aqueous phase, and the solution is heated to reduce its volume. The solution is then cooled in a refrigerator to induce crystallization of this compound.
-
Recrystallization: The obtained crystals are recrystallized using a suitable solvent like isopropanol to achieve high purity. The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a standard in vitro method to determine the antioxidant capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and ascorbic acid in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the this compound or ascorbic acid dilutions to each well. A blank containing only the solvent is also prepared.
-
Initiation of Reaction: Add an equal volume of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Table 2: Quantitative Data on the Biological Activities of this compound
| Biological Activity | Assay/Model | Target/Cell Line | IC50 / Effect | Reference(s) |
| Antioxidant | DPPH radical scavenging | - | 80 µg/ml | [7] |
| Antioxidant | Hydroxyl radical scavenging | - | IC50 = 251.1 µM (for naringenin) | [8] |
| Antioxidant | Hydrogen peroxide scavenging | - | IC50 = 358.5 µM (for naringenin) | [8] |
| Antioxidant | Superoxide radical scavenging | - | IC50 = 360.03 µM (for naringenin) | [8] |
| Anti-inflammatory | Inhibition of α-glucosidase | - | 81.22 ± 0.35% inhibition | [9] |
| Anti-inflammatory | Inhibition of cholesterol esterase | - | 97.26 ± 0.88% inhibition | [9] |
| Anti-inflammatory | Inhibition of pancreatic lipase | - | 71.21 ± 3.29% inhibition | [9] |
| Anticancer | Cytotoxicity | MCF-7 (Breast cancer) | IC50 = 6.8 µg/ml (for Ag(I) complex) | [10] |
| Anticancer | Cytotoxicity | A549 (Lung cancer) | IC50 = 5.9 µg/ml (for Ag(I) complex) | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[5] It can inhibit the phosphorylation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[11]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and apoptosis. This compound has been demonstrated to inhibit the PI3K/Akt pathway in certain cancer cells, leading to apoptosis.[12] It can decrease the phosphorylation of both PI3K and Akt, thereby suppressing downstream signaling.
Pharmacokinetics
Studies in rats have shown that after oral administration, naringin is metabolized to its aglycone, naringenin, and its conjugates (sulfates and glucuronides) are the primary forms found in circulation.[10] The pharmacokinetic parameters can vary between species. In humans, after oral administration of naringenin, the peak plasma concentration (Cmax) is reached in approximately 3.5 to 4.0 hours.[2]
Table 3: Pharmacokinetic Parameters of Naringenin in Humans (Single Oral Dose)
| Parameter | Value | Reference(s) |
| Cmax | 2009.51 ± 770.82 ng/ml | [2] |
| Tmax | 3.5 - 4.0 h | [2] |
Conclusion
This compound is a promising natural compound with a well-characterized chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt, underscores its therapeutic potential for a variety of diseases, including inflammatory disorders and cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on enhancing its bioavailability and conducting clinical trials to validate its efficacy in humans.
References
- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-lactancia.org [e-lactancia.org]
- 3. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and cytotoxic activity of naturally isolated naringin-metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuroprotective effect of naringin against cerebellar changes in Alzheimer’s disease through modulation of autophagy, oxidative stress and tau expression: An experimental study [frontiersin.org]
- 12. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Naringoside and its Aglycone Naringenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringoside, more commonly known as naringin, and its aglycone naringenin are principal flavanones found predominantly in citrus fruits, contributing to their characteristic bitter taste.[1][2] These polyphenolic compounds have garnered significant scientific interest due to their extensive pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][3][4][5][6] Naringin's bioavailability is largely dependent on its hydrolysis by gut microbiota to naringenin, which is the form absorbed and subsequently metabolized by the body.[7][8] Their mechanisms of action are pleiotropic, involving the modulation of numerous cellular signaling pathways crucial in the pathogenesis of various chronic diseases.[3][6][9] This guide provides an in-depth overview of the chemical properties, biosynthesis, pharmacokinetics, and mechanisms of action of naringin and naringenin. It includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for ongoing research and drug development endeavors.
Chemical and Physical Properties
Naringin is the 7-neohesperidoside of naringenin, meaning it is a glycoside formed from the flavanone naringenin and the disaccharide neohesperidose.[10] The sugar moiety increases water solubility but also steric hindrance, which can impact its biological activity compared to its aglycone form, naringenin.[1][2]
Table 1: Chemical and Physical Properties of Naringin and Naringenin
| Property | Naringin (this compound) | Naringenin |
| Chemical Formula | C₂₇H₃₂O₁₄[2][11] | C₁₅H₁₂O₅[10] |
| Molar Mass | 580.5 g/mol [2][11] | 272.256 g/mol [10] |
| Appearance | White crystalline solid | Solid |
| Melting Point | 83 °C[2][11] | 251 °C[10] |
| Solubility in Water | Moderately soluble (1 mg/mL at 40 °C)[1][2][11] | 475 mg/L |
| IUPAC Name | (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxychroman-4-one | (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one[10] |
(a) Naringin, (b) Naringenin.[5][12])
Biosynthesis
Naringin and naringenin are synthesized in plants via the phenylpropanoid pathway, which produces a wide array of secondary metabolites from the amino acid phenylalanine.[13] This pathway is a fundamental process in plants, leading to flavonoids, lignins, and other essential compounds.[13]
The synthesis begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid.[13] This intermediate is activated to p-coumaroyl-CoA.[13] The key step in flavonoid synthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA by the enzyme chalcone synthase (CHS) to form naringenin chalcone. This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (2S)-naringenin.[13][14] Naringenin serves as a central precursor for other flavonoids.[15] For naringin synthesis, a glycosyltransferase enzyme subsequently attaches the disaccharide neohesperidose to the 7-hydroxyl group of naringenin.[13]
Pharmacokinetics and Metabolism
The therapeutic potential of naringin is intrinsically linked to its pharmacokinetic profile, which is characterized by low oral bioavailability and extensive metabolism.[7]
Absorption: Naringin itself is poorly absorbed through the intestinal wall.[7] The critical step for its systemic availability is the hydrolysis of the sugar moiety by β-glucosidases of the gut microbiota in the large intestine.[7][16] This enzymatic action releases the aglycone, naringenin, which is more lipophilic and can be absorbed.[7]
Metabolism: Following absorption, naringenin undergoes extensive first-pass metabolism in the intestinal wall and the liver.[7] It is rapidly conjugated through Phase II metabolic reactions, primarily glucuronidation and sulfation.[7][17][18] Consequently, the dominant forms circulating in the plasma are not free naringenin but its glucuronide and sulfate conjugates.[7][17][18]
Excretion: The metabolites of naringenin are primarily excreted in the urine.[7]
Drug Interactions: Naringin and its metabolites are known inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the well-documented "grapefruit juice effect" that can lead to significant drug-drug interactions.[7]
Table 2: Pharmacokinetic Parameters of Naringenin in Humans (Single Ascending Doses)
| Parameter | 150 mg Dose | 600 mg Dose |
| Cmax (μM) | 15.76 ± 7.88 | 48.45 ± 7.88 |
| Tmax (h) | 3.17 ± 0.74 | 2.41 ± 0.74 |
| AUC₀₋₂₄h (μM×h) | 67.61 ± 24.36 | 199.06 ± 24.36 |
| Half-life (T½) (h) | 3.0 | 2.65 |
| Apparent Oral Clearance (L/h) | 10.21 ± 2.34 | 13.70 ± 2.34 |
| Data sourced from a randomized, controlled, single-ascending-dose clinical trial in healthy adults.[16] |
digraph "Naringin Metabolism Workflow" { graph [splines=true, overlap=false]; node [shape=rectangle, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];
"Oral Ingestion\n(Naringin)" [fillcolor="#FBBC05", fontcolor="#202124"] "Intestine" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Gut Microbiota" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Naringenin (Aglycone)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Absorption" [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Liver (First-Pass Metabolism)" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Systemic Circulation" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Excretion (Urine)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conjugated Metabolites\n(Glucuronides, Sulfates)""Oral Ingestion\n(Naringin)" -> "Intestine"; "Intestine" -> "Gut Microbiota" [label="Hydrolysis"]; "Gut Microbiota" -> "Naringenin (Aglycone)"; "Naringenin (Aglycone)" -> "Absorption"; "Absorption" -> "Liver (First-Pass Metabolism)"; "Liver (First-Pass Metabolism)" -> "Conjugated Metabolites\n(Glucuronides, Sulfates)" [label="Phase II Conjugation"]; "Conjugated Metabolites\n(Glucuronides, Sulfates)" -> "Systemic Circulation"; "Systemic Circulation" -> "Excretion (Urine)"; }
Mechanisms of Action and Biological Activities
Naringin and naringenin exhibit a wide range of biological effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.[3][6]
Antioxidant Activity
Both compounds are potent antioxidants, though naringenin generally shows higher activity due to the absence of the sterically hindering sugar moiety.[1][2][19] Their antioxidant effects are attributed to:
-
Free Radical Scavenging: They can directly scavenge reactive oxygen species (ROS) such as hydroxyl and superoxide radicals.[1][19]
-
Enzyme Inhibition: Naringin has been shown to inhibit xanthine oxidase, an enzyme that generates superoxide anions.[1][19]
-
Upregulation of Antioxidant Enzymes: They can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1]
Anti-inflammatory Activity
Naringin and naringenin exert significant anti-inflammatory effects by targeting multiple pathways.[1][6][20] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[20] NF-κB is a key transcription factor that controls the expression of pro-inflammatory mediators.[6] By suppressing NF-κB activation, naringenin can downregulate the expression of inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β).[6][20][21]
Anticancer Activity
Naringin and naringenin have demonstrated substantial anticancer effects across various cancer models.[3] Naringenin is often found to be a more potent inhibitor of cell proliferation than naringin.[3][6] Their anticancer mechanisms are multifaceted and include:
-
Induction of Apoptosis: They can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[5][22]
-
Cell Cycle Arrest: The compounds can halt the proliferation of cancer cells at different phases of the cell cycle, often at G0/G1.[3][22]
-
Inhibition of Proliferation and Metastasis: They interfere with signaling pathways that drive cancer cell growth and spread, such as the PI3K/Akt/mTOR pathway .[6] This pathway is crucial for cell survival and proliferation, and its inhibition by naringin can suppress tumor growth.[6]
-
Anti-Angiogenesis: Naringenin has been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[23]
Table 3: Antiproliferative Activity of Naringin and Naringenin
| Compound | Cell Line | Cancer Type | Activity / Concentration |
| Naringenin | HT-29 | Colon Cancer | Inhibition at 0.71–2.85 mM[6] |
| Naringin | Multiple | Various | Weaker inhibitor than naringenin[6] |
| Naringenin | Multiple | Various | Significant antiproliferative activity >0.04 mM[3][6] |
| Naringenin | B16F10, SK-MEL-28 | Melanoma | Dose-dependent inhibition of proliferation[23] |
| Naringenin | MDA-MB-231 | Breast Cancer | Time and concentration-dependent inhibition[22] |
digraph "PI3K_Akt_mTOR_Pathway_Inhibition" { graph [splines=true]; node [shape=rectangle, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"Growth Factor" [fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor Tyrosine Kinase" [shape=cds]; "PI3K"; "Akt"; "mTOR"; "Cell Survival, Proliferation, Growth" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Naringin" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Growth Factor" -> "Receptor Tyrosine Kinase"; "Receptor Tyrosine Kinase" -> "PI3K" [label="activates"]; "PI3K" -> "Akt" [label="activates"]; "Akt" -> "mTOR" [label="activates"]; "mTOR" -> "Cell Survival, Proliferation, Growth" [label="promotes"];
"Naringin" -> "PI3K" [arrowhead=T, style=bold, color="#EA4335", label="inhibits"]; "Naringin" -> "Akt" [arrowhead=T, style=bold, color="#EA4335", label="inhibits"]; "Naringin" -> "mTOR" [arrowhead=T, style=bold, color="#EA4335", label="inhibits"]; }
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and evaluation of naringin and naringenin.
Protocol for Extraction and Isolation of Naringin from Citrus Peel
This protocol describes a standard method for extracting naringin from citrus peels, particularly the albedo (the white, spongy inner part), which is rich in this compound.[24]
1. Sample Preparation:
- Obtain fresh citrus peels (e.g., grapefruit, pomelo).[24]
- Wash peels thoroughly with distilled water.[24]
- Separate the albedo from the flavedo (outer colored layer).[24]
- Dry the albedo in an oven at 50-60°C to a constant weight.[24]
- Grind the dried albedo into a fine powder using a mill or blender.[24]
2. Extraction (Soxhlet Method):
- Place 100 g of the dried peel powder into a cellulose thimble.[25]
- Set up a Soxhlet apparatus with a 2L round-bottom flask containing 1L of methanol.
- Heat the methanol to its boiling point (approx. 65°C) and allow the extraction to proceed for 3-6 hours, or until the solvent in the siphon tube runs clear.
3. Concentration and Pectin Removal:
- After extraction, cool the methanolic extract.
- Concentrate the extract to about one-fifth of its original volume using a rotary evaporator at 45-50°C.[25][26]
- To the concentrated extract, add 20-25 mL of water and stir for 30 minutes at 60-70°C.[26]
- Adjust the pH of the solution to 11-11.5 using 0.1 M calcium hydroxide to precipitate pectin as calcium pectate.[25]
- Filter the solution to remove the pectin precipitate.[25]
4. Crystallization and Purification:
- Transfer the filtrate to a beaker and allow it to stand in a refrigerator (4°C) for 24-48 hours to induce crystallization.
- Collect the crude naringin crystals by vacuum filtration.
- Recrystallize the crude product by dissolving it in a minimal amount of hot water (70°C), filtering while hot to remove any insoluble impurities, and then allowing it to cool slowly to room temperature, followed by refrigeration to maximize crystal formation.[24]
- Filter the purified crystals and dry them in a desiccator under vacuum. The result should be pure white, crystalline naringin.[26]
A[label="1. Sample Preparation\n(Dry & Powder Citrus Peel)"];
B[label="2. Soxhlet Extraction\n(Methanol)"];
C [label="3. Concentration\n(Rotary Evaporator)"];
D [label="4. Pectin Removal\n(pH Adjustment)"];
E [label="5. Crystallization\n(Refrigeration)"];
F [label="6. Recrystallization\n(Hot Water)"];
G [label="7. Final Product\n(Pure Naringin Crystals)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G;
}
Protocol for HPLC Analysis of Naringin and Naringenin
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of naringin and naringenin.[27][28]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-2, 250 x 4.6 mm, 5 µm particle size).[29]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[29]
-
Column Temperature: 30°C (to ensure stable retention times).[30]
-
Detection Wavelength:
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve extracts or pure compounds in the mobile phase, filter through a 0.45 µm syringe filter before injection.
-
Internal Standard: Genistin can be used for naringin, and daidzein for naringenin, especially for analysis in biological matrices like plasma.[29]
Conclusion
Naringin and its aglycone naringenin stand out as flavonoids with significant therapeutic potential, supported by a wealth of preclinical evidence. Their antioxidant, anti-inflammatory, and anticancer properties are well-documented, stemming from their ability to modulate critical cellular signaling pathways such as NF-κB and PI3K/Akt. However, the clinical translation of these findings is hampered by the low oral bioavailability of naringin and the extensive metabolism of naringenin. Future research should focus on developing novel delivery systems to enhance their systemic availability and on conducting robust clinical trials to validate their efficacy and safety in humans. This technical guide provides a foundational resource for scientists and researchers to build upon in the quest to harness the full therapeutic potential of these promising natural compounds.
References
- 1. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naringenin - Wikipedia [en.wikipedia.org]
- 11. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lawdata.com.tw [lawdata.com.tw]
- 18. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]
- 19. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Naringin Extracted from Vietnamese Citrus Maxima Peels: Extraction and Optimization [arccjournals.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.flvc.org [journals.flvc.org]
In Vitro Antioxidant Activity of Naringoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naringoside, commonly known as naringin, is a prominent flavanone glycoside found abundantly in citrus fruits, particularly grapefruit. It is responsible for the characteristic bitter taste. Beyond its sensory properties, naringin has garnered significant scientific interest for its diverse pharmacological effects, chief among them being its potent antioxidant activity. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing the quantitative data, experimental protocols for key assays, and the underlying molecular signaling pathways involved.
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of this compound has been quantified using various standard in vitro assays that measure its ability to scavenge different types of free radicals. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Data from multiple studies are summarized below, showcasing this compound's capacity to neutralize a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
| Antioxidant Assay | Radical/Species Scavenged | This compound IC50 Value (µg/mL) | Standard Compound (IC50 in µg/mL) |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 80[1] | Ascorbic Acid (212)[1] |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 31.8[2] | Trolox (Not specified) |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 70[1] | Ascorbic Acid (188)[1] |
| Superoxide Radical Scavenging | Superoxide Anion (O₂•⁻) | 104[1] | Ascorbic Acid (114)[1] |
| Nitric Oxide Radical Scavenging | Nitric Oxide (NO•) | 58[1] | Ascorbic Acid (72)[1] |
| FeCl₂ Ion Chelation | Ferrous Iron (Fe²⁺) | 119.7 ± 8.86[3] | EDTA (42.07 ± 4.9)[3] |
Note: IC50 values can vary between studies due to differences in experimental conditions, reagent purity, and specific protocols.
Experimental Protocols and Workflow
Accurate assessment of antioxidant activity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the most common in vitro assays used to evaluate this compound.
General Experimental Workflow
The workflow for most in vitro colorimetric antioxidant assays follows a similar logical progression from preparation to data analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing the violet-colored DPPH solution to be reduced to the yellow-colored diphenylpicrylhydrazine.[1] The discoloration is measured spectrophotometrically at approximately 517 nm.[4]
-
Reagents and Preparation:
-
DPPH Solution (0.1 mM): Prepare a fresh solution of DPPH in methanol or ethanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0.[5]
-
This compound Stock Solution: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Create a series of dilutions from this stock.
-
Control: The solvent (e.g., methanol) is used as a negative control. A known antioxidant like ascorbic acid or Trolox is used as a positive control.
-
-
Procedure:
-
Add a specific volume of the DPPH working solution (e.g., 1.0 mL) to tubes or microplate wells.[5]
-
Add an equal volume of the this compound dilutions (or controls) to the respective wells.[5]
-
Mix thoroughly and incubate the mixture in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4]
-
-
Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the % inhibition against the corresponding sample concentrations.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ chromophore, which is blue-green, is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance is measured typically at 734 nm.[7]
-
Reagents and Preparation:
-
ABTS Stock Solution (7 mM): Prepare an aqueous solution of ABTS.
-
Potassium Persulfate Solution (2.45 mM): Prepare an aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5] Before use, dilute this solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Procedure:
-
Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a cuvette.
-
Add a small volume of the this compound dilution (e.g., 10 µL).
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The calculation for % Inhibition and IC50 is the same as for the DPPH assay.
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)
-
Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from a mixture of FeCl₃, EDTA, H₂O₂, and ascorbic acid. These highly reactive radicals degrade 2-deoxyribose into fragments. When heated with thiobarbituric acid (TBA) at low pH, these fragments form a pink chromogen. An antioxidant will compete with deoxyribose for the hydroxyl radicals, thereby reducing the extent of degradation and color formation. The absorbance is measured around 532 nm.[1]
-
Reagents and Preparation:
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Aqueous solutions of FeCl₃ (10 mM), EDTA (1 mM), 2-deoxyribose (10 mM), H₂O₂ (10 mM), and Ascorbic Acid (1 mM).[1]
-
TCA (10%) and TBA (0.5% in TCA).
-
-
Procedure:
-
In a tube, sequentially add phosphate buffer, deoxyribose, FeCl₃, EDTA, H₂O₂, this compound dilution, and ascorbic acid.[1]
-
Incubate the mixture at 37°C for 1 hour.[1]
-
Stop the reaction by adding TCA and then TBA solution.
-
Heat the mixture in a water bath (e.g., 95°C for 15 minutes) to develop the pink color.
-
Cool the tubes and measure the absorbance at 532 nm.[1]
-
-
Calculation: The calculation for % Inhibition and IC50 is analogous to the DPPH assay, where the control contains no antioxidant.
Nitric Oxide (NO•) Scavenging Assay
-
Principle: This method relies on the generation of nitric oxide from sodium nitroprusside in a buffered aqueous solution at physiological pH. In the presence of oxygen, NO• is converted to nitrite. This nitrite is quantified using the Griess reagent, which forms a purple azo dye. Antioxidants compete with oxygen to react with NO•, thus inhibiting nitrite formation. The absorbance of the chromophore is measured at 546 nm.[1][8]
-
Reagents and Preparation:
-
Sodium Nitroprusside (10 mM) in Phosphate Buffered Saline (PBS).
-
Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.[8]
-
-
Procedure:
-
Calculation: The calculation for % Inhibition and IC50 is analogous to the DPPH assay.
Molecular Mechanisms and Signaling Pathways
This compound exerts its antioxidant effects through both direct and indirect mechanisms. It can directly neutralize free radicals and also modulate complex cellular signaling pathways that control the endogenous antioxidant response and inflammation.
Direct Radical Scavenging
This compound's flavonoid structure, with its phenolic hydroxyl groups, allows it to directly donate hydrogen atoms to unstable radicals (like •OH, O₂•⁻), effectively neutralizing them and terminating the oxidative chain reaction.
Modulation of Cellular Signaling Pathways
Nrf2/ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the endogenous antioxidant defense system. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of numerous protective genes.[9][10]
Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)
Oxidative stress and inflammation are intricately linked. This compound can suppress key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators and secondary ROS.
-
NF-κB Pathway: Naringin has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa B) pathway.[11][12] It can prevent the degradation of IκBα, the inhibitory protein that keeps NF-κB sequestered in the cytoplasm. This action blocks NF-κB's translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12][13]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, involving kinases like p38, ERK, and JNK, is often activated by oxidative stress and leads to inflammation and apoptosis.[14] Naringin can inhibit the phosphorylation and activation of these MAPK proteins, thus mitigating downstream inflammatory responses.[14][15]
Conclusion
This compound demonstrates significant and broad-spectrum in vitro antioxidant activity, effectively scavenging key free radicals such as DPPH, superoxide, hydroxyl, and nitric oxide. Its protective effects are mediated not only by direct radical neutralization but also through the sophisticated modulation of critical cellular signaling pathways. By activating the protective Nrf2/ARE pathway and inhibiting the pro-inflammatory NF-κB and MAPK cascades, this compound helps maintain cellular redox homeostasis. This dual mechanism of action makes this compound a compelling candidate for further research and development in the fields of functional foods, nutraceuticals, and therapeutics aimed at mitigating oxidative stress-related pathologies. This guide provides the foundational data and methodologies for scientists to further explore and harness the antioxidant potential of this valuable natural compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Naringoside for Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome (MetS) is a complex constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2] The quest for novel therapeutic strategies has intensified interest in naturally occurring bioactive compounds. Naringoside (Naringin), a flavanone glycoside predominantly found in citrus fruits, has emerged as a compelling candidate due to its multifaceted pharmacological activities.[1][3] Preclinical evidence strongly indicates this compound's potential to mitigate the core components of metabolic syndrome.[4] Its therapeutic effects are attributed to the modulation of key metabolic signaling pathways, primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), alongside potent antioxidant and anti-inflammatory actions.[2] This technical guide provides a comprehensive overview of the current research on this compound's impact on metabolic syndrome, detailing its molecular mechanisms, summarizing quantitative data from pivotal preclinical studies, and outlining associated experimental protocols to inform future research and drug development endeavors.
Molecular Mechanisms of Action
This compound's therapeutic efficacy in the context of metabolic syndrome is not mediated by a single target but rather by its ability to modulate a network of interconnected signaling pathways that are fundamental to energy homeostasis, lipid and glucose metabolism, and inflammation.[4]
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial cellular energy sensor that, when activated, stimulates ATP-producing pathways such as fatty acid oxidation and glucose uptake, while concurrently inhibiting ATP-consuming processes like lipid synthesis.[4] this compound has been consistently shown to activate AMPK in key metabolic tissues, including the liver and skeletal muscle.[4][5] This activation is a cornerstone of its beneficial metabolic effects.[5][6]
-
Lipid Metabolism: AMPK activation by this compound leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC) and a reduction in the expression of sterol regulatory element-binding protein-1c (SREBP-1c), key regulators of fatty acid and cholesterol synthesis.[6] This contributes to reduced lipid accumulation in tissues like the liver.[4] It also downregulates HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1][4]
-
Glucose Homeostasis: this compound-mediated AMPK activation enhances glucose uptake in muscle cells.[2] In the liver, it helps regulate gluconeogenesis by modulating the expression of enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4][5]
References
- 1. Preventive Effect of Naringin on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. benchchem.com [benchchem.com]
- 5. Naringin ameliorates metabolic syndrome by activating AMP-activated protein kinase in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Naringoside in Cancer Cell Apoptosis: A Technical Guide
Abstract
Naringoside, a prominent flavanone (B1672756) glycoside found in citrus fruits, has garnered significant attention for its potential as an anticancer agent.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound induces apoptosis in cancer cells. It has been demonstrated that this compound exerts its pro-apoptotic effects through a multi-targeted approach, including the modulation of key survival signaling pathways such as PI3K/Akt and MAPK, the induction of the intrinsic mitochondrial apoptotic cascade, the generation of reactive oxygen species (ROS), and the promotion of cell cycle arrest.[3][4][5] This document summarizes the critical signaling pathways, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental procedures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in oncology.
Molecular Mechanisms of this compound-Induced Apoptosis
This compound's ability to trigger programmed cell death in malignant cells is not mediated by a single mechanism but rather by a coordinated regulation of multiple interconnected cellular processes.
Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway
The mitochondrial pathway is central to this compound-induced apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad, Bak) members.[6][7][8] this compound disrupts the balance between these proteins, tipping the scales towards cell death.
Studies have shown that this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bad.[3][6][7][9] This shift promotes the translocation of Bax to the mitochondria, which oligomerizes to form pores in the outer mitochondrial membrane.[7] This event compromises mitochondrial integrity, leading to a loss of the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c into the cytosol.[5][7]
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[5] Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5][10][11]
Modulation of Key Survival Signaling Pathways
This compound effectively suppresses critical signaling pathways that cancer cells exploit for uncontrolled proliferation and survival.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation and activation of PI3K and its downstream effector Akt.[3][12][13] By blocking this pathway, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins and promotes the expression of cell cycle inhibitors, thereby sensitizing cancer cells to apoptosis.[3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates cell proliferation and survival. This compound can modulate this pathway, often by inhibiting the phosphorylation of ERK1/2 and p38, which contributes to the suppression of cell proliferation and the induction of apoptosis.[4][14][15][16]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival by upregulating anti-apoptotic genes. This compound can suppress the activation of the NF-κB pathway, thereby preventing the transcription of its target genes and promoting apoptosis.[17][18][19]
-
JAK/STAT Pathway: In some cancer types, this compound has been found to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly JAK-2 and STAT-3, which are crucial for tumor growth and progression.[10]
Role of Reactive Oxygen Species (ROS) and Oxidative Stress
While often acting as an antioxidant in normal cells, this compound can function as a pro-oxidant in cancer cells, leading to a significant increase in intracellular ROS levels.[10][20][21] This accumulation of ROS induces a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[21] Crucially, ROS-induced oxidative stress is a potent trigger for the mitochondrial apoptosis pathway. It can directly cause mitochondrial damage, leading to the loss of membrane potential and the release of cytochrome c, thereby initiating the caspase cascade.[19][22]
Induction of Cell Cycle Arrest
In addition to directly inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest.[23] Studies have demonstrated that this compound can halt the cell cycle at the G0/G1 or G2/M phases in various cancer cell lines.[3][5][24] This arrest is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., CDK1) and cyclins (e.g., Cyclin B1), preventing the cells from progressing through the division cycle and making them more susceptible to apoptotic signals.[20][24]
Quantitative Analysis of this compound's Efficacy
The effectiveness of this compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and treatment durations.
Cytotoxicity and IC50 Values
| Cancer Cell Line | Cancer Type | IC50 Value (Naringin/Naringoside) | Treatment Duration | Citation |
| KB-1 | Oral Cancer | 125.3 µM | 24 hours | [25][26] |
| NPC-TW 039 | Nasopharyngeal Carcinoma | 372 µM | 24 hours | [5] |
| NPC-TW 039 | Nasopharyngeal Carcinoma | 328 µM | 48 hours | [5] |
| NPC-TW 076 | Nasopharyngeal Carcinoma | 394 µM | 24 hours | [5] |
| NPC-TW 076 | Nasopharyngeal Carcinoma | 307 µM | 48 hours | [5] |
| MCF-7 | Breast Cancer | 400 µM (Naringenin) | Not Specified | [27] |
| HepG2 | Liver Cancer | 150 µM (Naringenin) | Not Specified | [28] |
Modulation of Apoptotic and Signaling Proteins
This compound treatment results in consistent and measurable changes in the expression levels of key proteins involved in apoptosis and cell survival pathways.
| Protein | Function | Effect of this compound | Cancer Type(s) | Citation(s) |
| Bcl-2 Family | ||||
| Bcl-2 | Anti-apoptotic | Decreased Expression | Gastric, Leukemia, Prostate, Breast | [3][6][7][9] |
| Bcl-xL | Anti-apoptotic | Decreased Expression | Lung, Ovarian | [7][23] |
| Bax | Pro-apoptotic | Increased Expression | Gastric, Leukemia, Breast, Lung | [3][6][7][9] |
| Bad | Pro-apoptotic | Increased Expression | Ovarian, Lung | [7][23] |
| Caspase Family | ||||
| Cleaved Caspase-3 | Executioner Caspase | Increased Expression | Gastric, Cervical, Ovarian | [3][11][17] |
| Cleaved Caspase-7 | Executioner Caspase | Increased Expression | Ovarian | [11][23] |
| Cleaved Caspase-9 | Initiator Caspase | Increased Expression | Leukemia | [18] |
| Survival Pathways | ||||
| p-Akt | Pro-survival Kinase | Decreased Expression | Gastric, Thyroid, Leukemia | [3][12][13] |
| p-ERK1/2 | Pro-survival Kinase | Decreased Expression | Breast, Prostate | [4][15] |
| NF-κB (p65) | Pro-survival Factor | Decreased Expression | Cervical | [17] |
Detailed Experimental Protocols
Investigating the pro-apoptotic effects of this compound involves a series of standard in vitro assays. The following workflow and protocols provide a guide for these key experiments.
References
- 1. environmental-expert.com [environmental-expert.com]
- 2. Cancer Database Query Results: Naringin, , AntiCan [nestronics.ca]
- 3. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Naringin Induces ROS-Stimulated G1 Cell-Cycle Arrest and Apoptosis in Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin Enhances the Anti-Cancer Effect of Cyclophosphamide against MDA-MB-231 Breast Cancer Cells Via Targeting the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2-induced anti-apoptotic Bcl-xL protein enhances cell survival and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro‑death autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Naringin inhibits growth and induces apoptosis by a mechanism dependent on reduced activation of NF‑κB/COX‑2‑caspase-1 pathway in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naringenin-induced apoptosis via activation of NF-kappaB and necrosis involving the loss of ATP in human promyeloleukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Naringin Combined with NF-κB Inhibition and Endoplasmic Reticulum Stress Induces Apoptotic Cell Death via Oxidative Stress and the PERK/eIF2α/ATF4/CHOP Axis in HT29 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by naringenin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Naringenin-induced Oral Cancer Cell Apoptosis Via ROS-mediated Bid and Bcl-xl Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Naringoside Extraction from Grapefruit Peel
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of naringoside (commonly known as naringin), a prominent flavanone glycoside found in grapefruit peel. This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These protocols offer practical guidance for laboratory and pilot-scale production of this compound from a readily available and sustainable source—citrus peel waste.
Overview of Extraction Methodologies
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. This document covers three commonly employed techniques: traditional solvent extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). UAE and MAE are modern techniques that can enhance extraction efficiency, reduce extraction time, and lower solvent consumption.[1]
Data Presentation: Comparison of this compound Extraction Methods
The following table summarizes quantitative data from various studies, providing a comparison of different extraction methods and their efficiencies.
| Extraction Method | Citrus Source | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry peel) | Reference |
| Solvent Extraction | Citrus x paradisi (dry albedo) | Methanol | Room Temperature | 3 days | 22.0 | [2] |
| Citrus x paradisi (dry albedo) | Methanol | 55°C | 3.5 hours | 26.0 | [2] | |
| Citrus x paradisi (wet albedo) | Methanol | 55°C | 3 hours | 41.0 (based on dry albedo weight) | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis | Ethanol | 65.5°C | 30 min | 2.021 | [3] |
| Citrus grandis | 80% Ethanol | 60°C | 7.5 min | 4.65 | [1] | |
| Citrus x paradisi | 70% Ethanol | 33-40°C | 1-5 min | up to 25.05 | [4] | |
| Citrus x paradisi | 70% Ethanol | 74.79°C | 1.58 hours | 36.25 | [5] | |
| Microwave-Assisted Extraction (MAE) | Citrus paradisi | Water | - | 218 s | 13.20 | [1] |
| Combined Ultrasonic & Reflux | Citrus x paradisi | 70% Ethanol | - | - | 51.94 | [1] |
Experimental Protocols
Raw Material Preparation
Proper preparation of the grapefruit peel is the essential first step for efficient this compound extraction.
-
Sourcing: Obtain fresh grapefruit (Citrus x paradisi).
-
Washing: Thoroughly wash the peels with distilled water to remove surface impurities.[1]
-
Separation: Carefully separate the albedo (the inner white, spongy part of the peel) from the flavedo (the outer colored part), as the albedo is particularly rich in this compound.[1]
-
Drying: The albedo can be used fresh or dried.[2] For drying, air-drying or oven-drying at a low temperature (e.g., 40-60°C) until a constant weight is achieved are common methods.[1][2]
-
Grinding: Grind the dried albedo into a fine powder using a blender or mill to increase the surface area for extraction.[1]
Protocol 1: Hot Methanol Extraction of this compound
This protocol is an improved solvent extraction method that offers a higher yield in a shorter time compared to room temperature extraction.[2][6]
Materials:
-
Fresh or dried grapefruit albedo powder
-
Methanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Rotary evaporator
-
Filtration system (e.g., filter paper, Buchner funnel)
-
Dichloromethane (for crystallization)
-
Deionized water
Procedure:
-
Weigh a desired amount of grapefruit albedo powder (e.g., 50 g of fresh albedo).[2]
-
Place the albedo powder in an Erlenmeyer flask and add methanol at a solid-to-solvent ratio of approximately 1:6.6 (w/v) (e.g., 330 mL of methanol for 50 g of fresh albedo).[2]
-
Heat the mixture to 55°C and maintain it for 3 hours with occasional stirring.[2]
-
After 3 hours, decant the methanol extract.
-
To the remaining albedo, add more methanol (e.g., 100 mL) and perform a second extraction at 55°C for 30 minutes.[2]
-
Combine the methanolic extracts from both steps.
-
Concentrate the combined extract using a rotary evaporator at 45°C under reduced pressure to remove the methanol.[2]
-
The resulting crude extract can be further purified.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
UAE utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to a more efficient extraction in a shorter time.[1][4]
Materials:
-
Dried grapefruit albedo powder
-
70-80% Ethanol
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration system or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered grapefruit albedo and place it in a beaker or flask.[1]
-
Add 70% ethanol at a solid-to-solvent ratio ranging from 1:10 to 1:25 (w/v).[1]
-
Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the sonication parameters. Optimal conditions can vary, but a temperature of 33-40°C for 1-5 minutes has been shown to be effective.[4] Another study suggests 65.5°C for 30 minutes.[3]
-
After sonication, separate the liquid extract from the solid residue by filtration or centrifugation.[1]
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator to remove the ethanol and obtain the crude this compound extract.[1]
Protocol 3: Microwave-Assisted Extraction (MAE) of this compound
MAE employs microwave energy to rapidly heat the solvent and plant material, which accelerates the extraction process.[1]
Materials:
-
Dried grapefruit albedo powder
-
Extraction solvent (e.g., water or an ethanol-water mixture)
-
Microwave extraction system with an extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered grapefruit albedo into the microwave extraction vessel.[1]
-
Add the chosen extraction solvent at a predetermined solid-to-solvent ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 100-1000 W) and extraction time (e.g., 1-10 minutes).[1] A study using water as a solvent reported an extraction time of 218 seconds.[1]
-
After the extraction cycle, allow the vessel to cool down.
-
Filter the mixture to separate the solid residue from the extract.[1]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.[1]
Downstream Processing: Purification of this compound
The crude extract obtained from any of the above methods will contain impurities. Further purification is necessary to obtain high-purity this compound.
Crystallization
Crystallization is a common and effective method for purifying this compound from a concentrated crude extract.[1][2]
Procedure:
-
Dissolve the crude this compound extract in a minimal amount of hot water (e.g., 60-70°C).[2]
-
If the solution contains insoluble impurities, it can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
To induce crystallization, dichloromethane can be added, and the mixture can be left at room temperature for 2-4 days.[2] Alternatively, an anti-solvent like isopropanol can be added.[1]
-
Collect the this compound crystals by filtration.[2]
-
Wash the crystals with a small amount of cold water or the crystallization solvent to remove residual impurities.[1]
-
Dry the purified crystals in a vacuum desiccator or a low-temperature vacuum oven.[1]
Macroporous Resin Column Chromatography
This technique separates this compound based on its adsorption affinity to a solid stationary phase and is effective for purification.[1][5]
Procedure:
-
Resin Preparation: Select a suitable macroporous adsorption resin (e.g., DM101) and pack it into a glass column.[5] Pre-condition the resin according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude this compound extract in deionized water. Adjusting the pH to around 3.5 can be optimal for adsorption.[5] Load the solution onto the column at a controlled flow rate (e.g., 1.5 mL/min).[1][5]
-
Washing: After loading, wash the column with deionized water to remove unbound impurities such as sugars and organic acids.[1]
-
Elution: Elute the adsorbed this compound from the resin using a 60-80% ethanol-water solution.[1]
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator to obtain the purified compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from grapefruit peel.
Caption: General workflow for this compound extraction and purification.
References
Application Notes: Ultrasound-Assisted Extraction of Naringoside
Introduction
Naringoside, also known as naringin, is a prominent flavanone glycoside found abundantly in citrus fruits, particularly grapefruit. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] Efficient extraction of this compound is crucial for its application in pharmaceutical and nutraceutical industries. Ultrasound-Assisted Extraction (UAE) has emerged as a green, efficient, and cost-effective method for extracting bioactive compounds from plant materials.[2][3] This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the mass transfer of target compounds, leading to higher yields in shorter extraction times with reduced solvent consumption.[4][5]
Principle of Ultrasound-Assisted Extraction
UAE operates on the principle of acoustic cavitation. When high-power, low-frequency ultrasound waves are introduced into a liquid medium, they create alternating cycles of high and low pressure. During the low-pressure cycles, microscopic vacuum bubbles form and grow. In the subsequent high-pressure cycles, these bubbles violently collapse. This implosion generates powerful shockwaves, microjets, and high shear forces.[4] These phenomena are responsible for:
-
Cell Wall Disruption: The mechanical stress created by cavitation breaks down the plant cell walls, facilitating the release of intracellular contents.
-
Enhanced Mass Transfer: The agitation and acoustic streaming effects reduce the thickness of the boundary layer around the solid particles, improving solvent penetration and diffusion of the target compound from the solid matrix into the solvent.[6]
-
Increased Solubility: The localized high temperatures and pressures can increase the solubility of the target compound.
Advantages of UAE for this compound Extraction
Compared to conventional methods like maceration or Soxhlet extraction, UAE offers several advantages:
-
Higher Extraction Yields: UAE consistently demonstrates superior extraction efficiency for flavonoids like this compound.[2][7]
-
Reduced Extraction Time: The extraction process is significantly shorter, often reduced from hours to minutes.[6][8]
-
Lower Energy Consumption: The efficiency of the process translates to reduced energy usage.[8]
-
Reduced Solvent Consumption: The enhanced efficiency often allows for a lower solvent-to-solid ratio.
-
Environmentally Friendly: As a "green" technology, it aligns with sustainable practices by minimizing time, energy, and solvent use.[2][3]
Experimental Protocols
1. Preparation of Plant Material
-
Source: Grapefruit peel (albedo or flavedo) or Exocarpium Citri Grandis are common sources for this compound extraction.[6][7]
-
Pre-treatment: Wash the plant material thoroughly with distilled water to remove any surface impurities.
-
Drying: Dry the material at a controlled temperature (e.g., 40-50°C) in a hot air oven until a constant weight is achieved to prevent enzymatic degradation.
-
Grinding: Grind the dried material into a fine powder using a laboratory mill. Sieve the powder to obtain a uniform particle size, which is crucial for consistent extraction.
2. Ultrasound-Assisted Extraction Protocol
This protocol is a generalized procedure based on common parameters found in the literature. Optimization is recommended for specific equipment and plant material.
-
Apparatus: An ultrasonic bath or a probe-type ultrasonic processor is required.[7]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for this compound extraction.[9] Concentrations typically range from 50% to 80% in water.[2][7] Natural Deep Eutectic Solvents (NADES) are also emerging as green and efficient alternatives.[6][8]
-
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Place the powder in an extraction vessel (e.g., a flask or beaker).
-
Add the chosen solvent at a predetermined solid-to-solvent ratio (e.g., 1:10 to 1:30 g/mL).[7][10]
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.
-
Set the extraction parameters:
-
Temperature: 40°C to 60°C. Higher temperatures can increase extraction yield but may risk degrading the compound.[11][12]
-
Time: 20 to 60 minutes. Prolonged sonication may not necessarily increase the yield and could lead to degradation.[9][11]
-
Ultrasonic Power: 200W to 320W. Increased power generally enhances extraction up to a certain point, after which the yield may plateau or decrease.[6][11]
-
-
Begin the ultrasound treatment.
-
After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 3500 rpm for 10-20 minutes) followed by filtration (e.g., using a 0.45 µm microporous membrane).[6]
-
The resulting supernatant is the this compound extract.
-
3. Quantification of this compound
-
Method: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the quantification of this compound.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water in an isocratic or gradient elution.[13]
-
Column: A C18 reverse-phase column is typically used.
-
Detection: UV detection at approximately 284 nm.
-
Quantification: A calibration curve is generated using a this compound standard of known concentrations to quantify the amount in the extracts.
Data Presentation
Table 1: Optimization of UAE Parameters for this compound Extraction from Various Sources.
| Plant Source | Optimal Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Ultrasonic Power (W) | This compound Yield | Reference |
| Exocarpium Citri Grandis | Glycerol:malic acid:propanedioic acid (1:1:2 M ratio, 30% water) | 1:25.9 (g/mL) | 57 | 24.4 | Not Specified | 175.30 ± 2.94 mg/g | [6][8] |
| Citrus grandis tomentosa | Ethanol (concentration not specified) | 1:15 (g/mL) | 40 | 50 | 280 | 82.11% (relative yield) | [11] |
| Grapefruit (Albedo) | 70% Ethanol (v/v) | 1:10 (g/mL) | 50 ± 2 | 20 | Not Specified | 17.45 ± 0.872 mg/g | [7] |
| Orange Peel | 86.29% Ethanol | 1:4.17 (g/mL, calculated from 0.24 ratio) | 40 | 20 | Not Specified | 123.27 mg/L | [9] |
| Citrus sinensis Peel | Ethanol | 1:25.88 (mL/g) | 65.5 | 29.98 | Not Specified | 2.021 mg/g | [13] |
Visualizations
Experimental Workflow for Ultrasound-Assisted Extraction of this compound
References
- 1. environmental-expert.com [environmental-expert.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hielscher.com [hielscher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ultrasound-assisted extraction of naringin from Exocarpium Citri Grandis using a novel ternary natural deep eutectic solvent based on glycerol: Process optimization using ANN-GA, extraction mechanism and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental study and optimizing the effective parameters on the extraction of the anti-cancer substance naringin under ultrasound waves [jift.irost.ir]
- 10. Ultrasound assisted extraction of phytochemicals from Piper betel L [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Development and optimization of green extraction of naringin in Citrus grandis ‘Tomentosa’ using natural deep eutectic solvents (NADES) and investigation of lung cancer therapeutics mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Naringoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringoside, a flavanone glycoside predominantly found in citrus fruits, is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Accurate and reliable quantification of this compound in various matrices such as fruit juices, plasma, and pharmaceutical formulations is crucial for research and drug development.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the precise and sensitive determination of this compound.[3][4][5] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with an acid modifier) is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound is detected by a UV detector at its maximum absorbance wavelength, typically around 280 nm.[2][5][6] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed using standards of known concentrations.
Experimental Workflow
Caption: Experimental workflow for this compound quantification using HPLC.
Quantitative Data Summary
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse XDB C18 (4.6 x 250 mm, 5 µm)[6] | Inertsil ODS-2 (4.6 x 250 mm, 5 µm)[2] | Kinetex C18 (2.1 x 50 mm, 2.6 µm)[7] |
| Mobile Phase | Acetonitrile:Water:Formic Acid (21:78.8:0.2, v/v/v)[6] | Acetonitrile:0.1 M Ammonium Acetate (20:80, v/v)[2] | Acetonitrile:2 mM Ammonium Acetate (25:75, v/v)[7] |
| Flow Rate | 1.0 mL/min[2][6] | 1.0 mL/min[2] | 0.3 mL/min[7] |
| Detection Wavelength | 280 nm[6] | 280 nm[2] | Not Specified |
| Injection Volume | 20 µL[6] | Not Specified | 2 µL[7] |
| Column Temperature | Room Temperature[6] | Not Specified | 40°C[7] |
| Run Time | 15 min[6] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 55–95 µg/mL[8] | 0.01–0.09 mg/100g[9] | 63–6300 ng/mL[7] |
| Correlation Coefficient (r²) | >0.99[8] | 0.9986[5] | Not Specified |
| Accuracy (% Recovery) | 99.73 - 100.65%[10][11] | 101%[9] | Not Specified |
| Precision (% RSD) | < 2.5%[8] | < 1.0% (Intra- and Interday)[5] | Not Specified |
| Limit of Detection (LOD) | 2.83 µg/mL[8] | 0.0037 mg/100g[9] | Not Specified |
| Limit of Quantification (LOQ) | 8.57 µg/mL[8] | 0.0089 mg/100g[9] | Not Specified |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Citrus Juice Samples:
-
For Plasma Samples:
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to remove proteins and other interfering substances.[2]
-
Elute the this compound from the cartridge with methanol.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[12]
-
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms and record the peak area at the specified detection wavelength.
Data Analysis and Quantification
-
Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound working standard solutions.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value greater than 0.99 is generally considered acceptable.[10]
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Key parameters to evaluate include:
-
Tailing Factor: Should be close to 1.
-
Theoretical Plates: Should be high, indicating good column efficiency.
-
Repeatability: The relative standard deviation (%RSD) of replicate injections of a standard solution should be less than 2%.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantification of this compound in various samples. The method is sensitive, specific, and can be readily implemented in a laboratory setting. Proper method validation is essential to ensure the quality and reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.lpnu.ua [science.lpnu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Naringoside and Naringenin by High-Performance Liquid Chromatography (HPLC)
[AN-HPLC-001]
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of naringoside (naringin) and its aglycone, naringenin (B18129). This compound, a major flavonoid glycoside found in citrus fruits, is known for its various biological activities. Its metabolite, naringenin, also exhibits significant pharmacological effects. This method is crucial for researchers in pharmacology, food science, and drug development for pharmacokinetic studies, quality control of natural products, and metabolic research. The presented protocol utilizes a reversed-phase C18 column with a gradient elution, providing excellent resolution and accurate quantification.
Introduction
This compound and naringenin are flavonoids that have garnered significant attention for their antioxidant and therapeutic properties. This compound is the glycosylated form of naringenin, and its conversion to naringenin is a key metabolic step. Accurate and simultaneous measurement of both compounds is essential for understanding their bioavailability, metabolism, and biological activity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of these flavonoids in various matrices, including biological fluids and plant extracts.[1] This application note provides a detailed protocol for their separation and quantification using a standard HPLC system with UV detection.
Chemical Structures and Relationship
This compound is composed of the aglycone naringenin linked to a disaccharide, neohesperidose, at the 7-hydroxyl group. The enzymatic or acidic hydrolysis of this compound yields naringenin and the sugar moiety.[2][3] This structural relationship is fundamental to their chromatographic behavior, with the more polar this compound typically eluting earlier than the less polar naringenin in reversed-phase HPLC.
Caption: Chemical relationship between this compound and Naringenin.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]
-
Chemicals and Reagents:
-
This compound (Naringin) reference standard (≥95% purity)
-
Naringenin reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Acetic acid or Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and naringenin reference standards and dissolve each in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Extracts (e.g., Citrus Juice):
-
For Biological Fluids (e.g., Plasma, Urine):
-
Solid-Phase Extraction (SPE): This is a common method for cleaning up and concentrating the analytes from complex matrices.[4][5]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or a mixture of methanol and acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Protein Precipitation (for plasma):
-
Add three volumes of cold acetonitrile or methanol to one volume of plasma.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Method
The following table summarizes typical HPLC conditions for the separation of this compound and naringenin. Researchers may need to optimize these parameters for their specific instrumentation and sample types.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (35:64:1, v/v/v)[6] | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient Program | N/A | 0-20 min, 5-22% B20-50 min, 22-42% B50-70 min, 42-100% B[7] |
| Flow Rate | 1.0 mL/min[4][5][6] | 0.8 mL/min[8] |
| Column Temperature | 25 °C[6] | 30 °C[7] |
| Detection Wavelength | 280 nm or 283 nm[5][6] | 280 nm[9][10][11] |
| Injection Volume | 20 µL | 10 µL |
Data Presentation
The following tables summarize key quantitative data from various studies.
Table 1: Chromatographic Parameters
| Compound | Typical Retention Time (min) | Detection Wavelength (nm) |
| This compound (Naringin) | ~15 - 25 | 280, 282, 283[4][5][6] |
| Naringenin | ~25 - 35 | 292, 324[4][5] |
Table 2: Method Validation Parameters
| Parameter | This compound (Naringin) | Naringenin | Reference |
| Linearity Range (µg/mL) | 55 - 95 | 10 - 60 | [6] |
| Limit of Detection (LOD) (µg/mL) | 2.83 | 1.11 | [6] |
| Limit of Quantification (LOQ) (µg/mL) | 8.57 | 3.37 | [6] |
| Recovery (%) | 100.4 - 105.2 | 94.5 - 117.3 | [10] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and naringenin.
Caption: HPLC analysis workflow for this compound and Naringenin.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the simultaneous separation and quantification of this compound and naringenin. The protocol is adaptable to various sample matrices with appropriate sample preparation. This method is a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and food science.
References
- 1. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Citri grandis Exocarpium Extract Alleviates Atherosclerosis in ApoE−/− Mice by Modulating the Expression of TGF-β1, PI3K, AKT1, PPAR-γ, LXR-α, and ABCA1 [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
High-Purity Naringoside Isolation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the isolation of high-purity naringoside (naringin) from citrus sources for use in in vivo research. Detailed protocols for extraction, purification, and quality control are presented, along with an example in vivo application for assessing anti-inflammatory activity.
Data Presentation: Comparison of this compound Extraction Methods
The choice of extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies comparing the efficiency of different extraction techniques.
| Extraction Method | Citrus Source | Solvent | Temperature (°C) | Time | Naringin Yield (mg/g of dry peel) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis | Ethanol | 65.5 | 30 min | 2.021 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Citrus grandis | 80% Ethanol | 60 | 7.5 min | 4.65 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Citrus x paradisi | 70% Ethanol | 33-40 | 1-5 min | up to 25.05 | [1] |
| Combined Ultrasonic & Reflux | Citrus x paradisi | 70% Ethanol | - | - | 51.94 | [1] |
| Microwave-Assisted Extraction (MAE) | Citrus paradisi | Water | - | 218 s | 13.20 | [1] |
| Soxhlet Extraction | Citrus species | Methanol | 55-65 | 3 h | Not specified | |
| Hot Methanol Extraction | Citrus x paradisi L. | Methanol | Not specified | Shorter than other methods | Higher than other methods |
Experimental Protocols
Protocol 1: High-Purity this compound Isolation from Citrus Peel
This protocol details a common and effective method for isolating high-purity this compound from citrus peels, involving solvent extraction followed by purification using macroporous resin chromatography and crystallization.
1. Preparation of Raw Material:
-
Obtain fresh citrus peels (e.g., grapefruit, pomelo).
-
Thoroughly wash the peels with distilled water to remove surface impurities.[1]
-
Separate the flavedo (outer colored part) from the albedo (inner white part), as the albedo is rich in naringin.[1]
-
Dry the albedo in an oven at a low temperature (50-60°C) until a constant weight is achieved.[1]
-
Grind the dried albedo into a fine powder.
2. Extraction:
-
Weigh the powdered citrus peel and place it in a flask.
-
Add 70-80% ethanol at a solid-to-solvent ratio of 1:10 to 1:25 (w/v).[1]
-
Perform extraction using one of the methods outlined in the data table above (e.g., Ultrasound-Assisted Extraction for higher efficiency).
-
After extraction, filter the mixture to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.[1]
3. Purification by Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Pack a glass column with a suitable macroporous adsorption resin (e.g., DM101).
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water to remove impurities like sugars and organic acids.
-
Elute the adsorbed naringin using a 70-80% ethanol solution.
-
Collect the eluate in fractions and monitor for the presence of naringin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions rich in naringin.
4. Crystallization:
-
Concentrate the pooled fractions using a rotary evaporator.
-
Dissolve the concentrated extract in a minimal amount of hot water (around 70°C).
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate crystallization.
-
Collect the naringin crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified this compound crystals in a vacuum desiccator.
5. Quality Control:
-
Assess the purity of the isolated this compound using HPLC. A validated method can be found in the literature.
-
Confirm the identity of the compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Experimental workflow for this compound isolation.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard model for evaluating the anti-inflammatory effects of high-purity this compound.
1. Animals:
-
Use male Wistar rats weighing 180-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in standard laboratory conditions with free access to food and water.
2. Experimental Groups:
-
Group 1 (Control): Administer the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) orally.
-
Group 2 (this compound): Administer the isolated high-purity this compound orally at a predetermined dose (e.g., 20, 40, or 80 mg/kg body weight).
-
Group 3 (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg) orally.
3. Procedure:
-
Administer the respective treatments (vehicle, this compound, or indomethacin) to the rats via oral gavage.
-
One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
4. Data Analysis:
-
Express the results as the mean ± standard error of the mean (SEM).
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test to determine statistical significance between groups. A p-value of less than 0.05 is generally considered statistically significant.
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities, by modulating several key signaling pathways.
Caption: this compound's modulation of key signaling pathways.
References
Naringoside in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Naringoside in cell culture. This compound, a flavanone glycoside predominantly found in citrus fruits, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
This compound and its aglycone, naringenin, have been shown to modulate various cellular processes, making them promising candidates for therapeutic development. Understanding their effects at the cellular level is crucial for harnessing their full potential. These notes offer a summary of quantitative data from various studies and provide standardized protocols for key in vitro assays.
Data Presentation: Effects of this compound and Naringenin on Various Cell Lines
The following tables summarize the quantitative effects of this compound (Naringin) and its aglycone Naringenin on different cell lines, as reported in various studies. These tables provide a comparative overview of effective concentrations and observed outcomes.
Table 1: Anti-proliferative and Pro-apoptotic Effects of Naringenin
| Cell Line | Assay | Concentration(s) | Treatment Time | Key Findings |
| MCF-7 (Breast Cancer) | MTT Assay | 50, 100, 150 µM | 24 and 48 h | Dose-dependent decrease in cell viability.[1] |
| AO/EB Staining | 50, 100, 150 µM | 24 h | Increased percentage of apoptotic cells with increasing concentration.[1] | |
| Annexin-V/PI | 50, 100, 150 µM | 24 h | Dose-dependent increase in apoptotic cells.[1] | |
| DAPI Staining | 50, 100, 150 µM | 24 h | Increased chromatin condensation with higher concentrations.[1] | |
| A549 (Lung Cancer) | Cell Viability | 800 µM | 48 h | Significant decrease in cell viability.[2] |
| Sub-G1 Analysis | 800 µM | 48 h | Increase in the sub-G1 apoptotic cell population.[2] | |
| Caspase Activity | 800 µM | 48 h | Significant activation of caspase-3 and caspase-9.[2] | |
| H1299 & A549 (Non-Small Cell Lung Cancer) | Annexin V/PI | 100-500 µM | 24 h | Dose-dependent increase in apoptosis.[3] |
| TUNEL Assay | 25-500 µM | 24 h | Increased DNA fragmentation at higher concentrations.[3] | |
| A431 (Epidermoid Carcinoma) | DAPI Staining | 100, 300, 500 µM | Not Specified | ~14%, 27.3%, and 58% apoptotic cells, respectively.[4] |
| HOS & U2OS (Osteosarcoma) | Colony Formation | 100, 250, 500 µM | 24 h treatment, 7 days culture | Inhibition of colony formation in a dose-dependent manner.[5] |
| DAPI Staining | 100, 250, 500 µM | 24 h | Dose-dependent increase in nuclear condensation.[5] |
Table 2: Effects of Naringin on Osteoblasts and Other Cell Types
| Cell Line | Assay | Concentration(s) | Treatment Time | Key Findings |
| UMR 106 (Osteoblastic) | MTT Assay | 0.001, 0.01, 0.1 µM | 24, 48, 72 h | Dose-dependent increase in cell activity (60-80% at 0.1 µM).[6] |
| Total Protein | 0.1 µM | Not Specified | 9-20% increase in total protein content.[6] | |
| ALP Activity | 0.1 µM | Not Specified | Up to 20% increase in alkaline phosphatase activity.[6] | |
| Human Bone Marrow Stromal Cells (hBMSCs) | Proliferation & Differentiation | 1-100 µg/ml | Not Specified | Enhanced proliferation and osteogenic differentiation.[7] |
| Cultured Osteoblasts | Proliferation | 100 ng/mL - 10 mg/mL | Not Specified | Significant stimulation of proliferation, with a 60% increase at 1 and 10 mg/mL.[8] |
| rMC1 (Rat Müller Cells) | MTT Assay (High Glucose) | 1, 5, 10, 25, 50, 100 µM | 48 and 72 h | Significant inhibition of high glucose-induced proliferation at 50 and 100 µM (48h) and across lower concentrations at 72h.[9] |
| THP-1 (Monocytes) | Cell Viability | Up to 2 µg/mL | Not Specified | Some toxicity observed at 2.00 µg/mL.[10] |
Signaling Pathways Modulated by this compound and Naringenin
This compound and Naringenin exert their effects by modulating several key signaling pathways. Below are diagrams illustrating these interactions.
Caption: this compound/Naringenin signaling pathways.
Experimental Protocols
Herein are detailed protocols for common cell culture experiments involving this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation.
Caption: MTT Assay Workflow.
Materials:
-
This compound (or Naringenin) stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Caption: Apoptosis Assay Workflow.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1.5 x 10⁶ cells/well and allow them to adhere overnight.[1]
-
Treat the cells with the desired concentrations of this compound for 24 hours.[1][3]
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Centrifuge the cells at 1000 rpm for 5 minutes and wash them twice with cold 1X PBS.[1]
-
Resuspend the cell pellet in 100 µL of 1X Annexin binding buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Annexin binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The Annexin V-FITC signal is typically detected in the FL1 channel (green fluorescence) and the PI signal in the FL2 channel (red fluorescence).
Nuclear Staining for Apoptosis (DAPI Staining)
This method allows for the visualization of nuclear morphological changes characteristic of apoptosis.
Materials:
-
This compound stock solution
-
Culture plates or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 6-well plate or directly in a multi-well imaging plate.
-
Treat cells with this compound for the desired time (e.g., 24 hours).[5]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[5]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[5]
-
Wash the cells twice with PBS.
-
Stain the cells with DAPI solution for 5 minutes at room temperature in the dark.[5]
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with mounting medium or image directly if using an imaging plate.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[4]
These protocols provide a foundation for investigating the cellular effects of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The provided data and pathway diagrams offer a valuable starting point for hypothesis generation and experimental design in the exciting field of flavonoid research.
References
- 1. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of ROS-mediated apoptosis, G2/M arrest, and autophagy by naringenin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of naringin on bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of naringin on the proliferation and osteogenic differentiation of human bone mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Naringoside Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Naringoside, also known as Naringin, is a major flavanone glycoside predominantly found in citrus fruits like grapefruit, where it contributes to the bitter taste.[1] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] Accurate and consistent preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions to ensure their stability and efficacy for research applications.
2. This compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | References |
| Synonyms | Naringin, Aurantiin | [1] |
| Molecular Formula | C₂₇H₃₂O₁₄ | [1][2] |
| Molecular Weight | 580.53 g/mol | [1][2] |
| Appearance | Solid, white to yellow powder | [1] |
| Purity | ≥98% | [1] |
| Storage (Solid) | Store at -20°C, dry and dark | [1][2] |
3. Solubility Data
This compound is poorly soluble in water but shows good solubility in organic solvents.[3] For experiments in aqueous systems, such as cell culture media, it is recommended to first dissolve the compound in a concentrated organic solvent and then dilute it to the final working concentration.[4][5]
| Solvent | Solubility | References |
| DMSO | 100 mg/mL (approx. 172.25 mM) | [1] |
| Ethanol | More soluble than in water | [3] |
| Water | 0.5 g/L (approx. 0.86 mM) at 20°C | [3][6] |
4. Stability and Storage of Solutions
Proper storage is crucial to maintain the integrity of this compound solutions. Aqueous solutions are not recommended for long-term storage.
| Solution Type | Storage Temperature | Stability | References |
| Solid Compound | -20°C | ≥12 months if stored properly | [1] |
| DMSO Stock Solution | 0 - 4°C | Up to 1 month | [1] |
| Aqueous Solutions | 2 - 8°C | Not recommended for more than one day | [4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for In Vitro Use)
This protocol describes the preparation of a 100 mM this compound stock solution in 100% DMSO, suitable for cell culture experiments.
Materials:
-
This compound powder (MW: 580.53)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 580.53 g/mol = 58.05 mg
-
-
Weighing: Carefully weigh 58.05 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of 100% DMSO to the vial.[1]
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[5] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at 4°C for up to one month.[1]
-
Working Solution Preparation: For cell culture experiments, dilute the stock solution directly into the culture medium to achieve the desired final concentration.
-
Example: To make a 100 µM working solution, dilute the 100 mM stock 1:1000.
-
Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[5]
-
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Solution for In Vivo Administration
This protocol provides a general method for preparing this compound for animal studies, based on a formulation using an ethanol/saline vehicle.[7] The final concentration and vehicle composition should be optimized based on the specific experimental design, animal model, and route of administration.
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Sterile physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Solubility Test (Recommended): Before preparing the full volume, it is advisable to test the solubility of the required this compound concentration in the chosen vehicle. A protocol for a related compound involves dissolving a small amount (e.g., 3-7 mg) in the vehicle and checking for precipitates after centrifugation or letting it stand for 2 hours.[8][9]
-
Vehicle Preparation: Prepare the desired vehicle solution. For a 10% ethanol in saline solution, mix 1 part ethanol with 9 parts sterile saline.
-
Example: For 10 mL of vehicle, mix 1 mL of absolute ethanol with 9 mL of sterile saline.
-
-
Calculate Required Mass: Determine the final concentration needed for dosing.
-
Example: To prepare 10 mL of a 50 mg/mL solution, 500 mg of this compound is required.[7]
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder.
-
Add the this compound to the prepared vehicle (e.g., 10% ethanol solution).[7]
-
Use a magnetic stirrer to facilitate dissolution. Gentle warming may be applied if necessary, but monitor for any degradation.
-
-
Final Volume Adjustment: Once fully dissolved, adjust the solution to the final volume with the vehicle if needed.
-
Sterilization: Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution at 4°C until use.[7] It is recommended to prepare this solution fresh or use it within a short period, as the stability in aqueous-based vehicles is limited.
Caption: Workflow for preparing a this compound solution for in vivo administration.
References
- 1. xcessbio.com [xcessbio.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naringin vs. Citrus x paradisi L. Peel Extract: An In Vivo Journey into Oxidative Stress Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Naringenin Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Studying Naringoside Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the therapeutic effects of Naringoside. This compound, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-osteoporotic, and neuroprotective properties.[1][2][3][4] This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound in various disease models.
Osteoporosis
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Animal models are crucial for understanding the pathophysiology of osteoporosis and for testing the efficacy of potential therapeutic agents like this compound.
Animal Models for Osteoporosis
Several animal models are utilized to mimic the conditions of human osteoporosis, with the most common being the ovariectomized (OVX) rat model for postmenopausal osteoporosis and chemically-induced models.[1][2]
-
Ovariectomized (OVX) Rat/Mouse Model: This is the most widely used model for studying postmenopausal osteoporosis.[1] The removal of ovaries leads to estrogen deficiency, which accelerates bone resorption, resulting in bone loss, a condition similar to that seen in postmenopausal women.[1] Sprague-Dawley or Wistar rats are commonly used.
-
Retinoic Acid-Induced Osteoporosis Model: This model involves the administration of retinoic acid to induce bone loss.[5][6] It provides a relatively rapid method to screen for anti-osteoporotic compounds.
-
Glucocorticoid-Induced Osteoporosis (GIOP) Model: Long-term glucocorticoid therapy is a common cause of secondary osteoporosis. This model is created by administering glucocorticoids like dexamethasone to rodents.[7][8]
Experimental Protocols
Objective: To induce bone loss in female rats by surgical removal of the ovaries to mimic postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley rats (10-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Sutures
-
Antiseptic solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and disinfect the dorsal skin over the lumbar region.
-
Make a midline dorsal skin incision approximately 2 cm long.
-
Locate the ovaries embedded in the retroperitoneal fat pads.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Suture the muscle layer and the skin incision.
-
Administer post-operative analgesics and allow the animals to recover for a period of 4-8 weeks to establish bone loss before initiating treatment. A sham operation, where the ovaries are exposed but not removed, should be performed on the control group.[9]
Treatment:
-
Vehicle Control (OVX): Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
This compound Group(s): Administer this compound at various doses (e.g., 20, 40, 80 mg/kg body weight) orally for a period of 8-12 weeks.[10]
-
Positive Control: A standard anti-osteoporotic drug like Raloxifene (e.g., 5.4 mg/kg, p.o.) can be used.[9]
Outcome Measures:
-
Bone Mineral Density (BMD): Measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the treatment period.
-
Biomechanical Testing: Assess the mechanical strength of the bones (e.g., femur) by performing tests like the three-point bending test to determine parameters such as maximal load and stiffness.
-
Serum Biomarkers: Collect blood samples to measure levels of bone turnover markers such as alkaline phosphatase (ALP), osteocalcin, and tartrate-resistant acid phosphatase (TRAP).[5][9]
-
Histomorphometric Analysis: Euthanize the animals at the end of the study, dissect the femurs, and perform histological analysis to evaluate trabecular bone volume, trabecular number, and trabecular separation.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Retinoic Acid-Induced Rats | Naringin | 25, 50, 100 mg/kg | 14 days | Increased femur BMD, bone ash content, calcium, and phosphorus. Decreased serum ALP. | [5] |
| Ovariectomized (OVX) Rats | Naringin | 20 mg/kg (as Naringenin-NS) | 60 days | Normalized serum ALP and calcium, increased bone density. | [9] |
| Glucocorticoid-Induced Rats | Naringin | 25, 50, 100 mg/kg | 8 weeks | Increased BMD, improved bone microarchitecture (BS/BV, TT, TN). | [7] |
NS: Nanosuspension; BMD: Bone Mineral Density; ALP: Alkaline Phosphatase; BS/BV: Bone Surface/Bone Volume; TT: Trabecular Thickness; TN: Trabecular Number.
Signaling Pathway
Caption: this compound's mechanism in osteoporosis.
Diabetes Mellitus
This compound has shown potential anti-diabetic effects by improving insulin sensitivity, reducing blood glucose levels, and mitigating diabetic complications.
Animal Models for Diabetes
-
Streptozotocin (STZ)-Induced Diabetes Model: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[11][12] A single high dose of STZ induces Type 1 diabetes, while a combination of a high-fat diet and a lower dose of STZ is used to model Type 2 diabetes.[10][13]
-
Genetically Diabetic Models: Mice such as the db/db mouse, which has a mutation in the leptin receptor gene, spontaneously develop obesity, insulin resistance, and hyperglycemia, mimicking human Type 2 diabetes.[14]
-
Fructose-Fed Rat Model: Chronic high-fructose feeding in rats leads to insulin resistance, hyperinsulinemia, and hypertension, characteristics of the metabolic syndrome.[15]
Experimental Protocols
Objective: To induce hyperglycemia in rats by selectively destroying pancreatic β-cells using STZ.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 65 mg/kg body weight).[10]
-
After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.[14]
Treatment:
-
Diabetic Control: Administer vehicle.
-
This compound Group(s): Administer this compound orally at different doses (e.g., 20, 40, 80 mg/kg) for 4-12 weeks.[10]
-
Positive Control: A standard anti-diabetic drug like glibenclamide or metformin can be used.
Outcome Measures:
-
Blood Glucose and Insulin Levels: Monitor fasting blood glucose levels weekly. At the end of the study, measure serum insulin levels using an ELISA kit.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose metabolism.
-
Lipid Profile: Measure serum levels of total cholesterol, triglycerides, LDL, and HDL.
-
Oxidative Stress Markers: Analyze markers of oxidative stress such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in the liver and kidney tissues.[15]
-
Histopathology: Examine the pancreas for islet cell integrity and the kidney for signs of diabetic nephropathy.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| STZ-Induced Diabetic Rats | Naringin | 20, 40, 80 mg/kg | 12 weeks | Decreased serum glucose, increased body weight. | [10] |
| Fructose-Fed Rats | Naringin | 100 mg/kg | 4 weeks | Lowered blood glucose and insulin, improved insulin resistance (HOMA-IR). | [15] |
| db/db Mice (Type 2) | Naringin | 60 mg/kg | 4 weeks | Improved glucose transport, lowered blood glucose, reduced ROS production in cardiomyocytes. | [14] |
| STZ-Nicotinamide Induced Rats | Naringenin | 50 mg/kg | 5 days | Decreased plasma glucose and triglycerides. | [16] |
STZ: Streptozotocin; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; ROS: Reactive Oxygen Species.
Experimental Workflow
Caption: Workflow for studying this compound in diabetic models.
Neurodegenerative Diseases
This compound has demonstrated neuroprotective effects in animal models of Alzheimer's disease (AD) and Parkinson's disease (PD), primarily through its antioxidant and anti-inflammatory properties.
Animal Models for Neurodegenerative Diseases
-
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease: Unilateral injection of the neurotoxin 6-OHDA into the striatum or substantia nigra of rodents leads to the degeneration of dopaminergic neurons, mimicking the motor deficits of PD.[17]
-
Rotenone-Induced Model of Parkinson's Disease: Chronic administration of the pesticide rotenone, an inhibitor of mitochondrial complex I, can induce features of PD in rats.[18]
-
Amyloid-β (Aβ) Infusion Model of Alzheimer's Disease: Direct infusion of Aβ peptides into the brain of rodents can replicate some of the pathological and cognitive deficits of AD.[19]
Experimental Protocols
Objective: To create a unilateral lesion of the nigrostriatal dopamine system.
Materials:
-
Male C57BL/6 mice
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid saline
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Drill a small hole in the skull over the target injection site (e.g., the striatum).
-
Slowly infuse 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) into the striatum.
-
Withdraw the needle slowly and suture the scalp.
-
Allow the animals to recover for 2-3 weeks before behavioral testing.
Treatment:
-
Sham Control: Vehicle administration.
-
6-OHDA + Vehicle: Lesioned animals receiving vehicle.
-
6-OHDA + this compound: Lesioned animals receiving this compound (e.g., daily intraperitoneal injection).[17]
Outcome Measures:
-
Behavioral Tests:
-
Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| 6-OHDA-Induced PD Mice | Naringin (pre-treatment) | Daily i.p. injection | Concurrent with model induction | Protected nigrostriatal DA projection, inhibited microglial activation. | [17] |
| Rotenone-Induced PD Rats | Naringenin-loaded SLN | - | - | Improved behavioral outcomes, reduced oxidative stress markers. | [18] |
| Aβ-Induced AD Mice | Naringin | - | - | Improved learning and memory, decreased MDA and NO, increased SOD in the hippocampus. | [19] |
| Reserpine-Induced Neurodegeneration Rats | Naringenin | - | - | Mitigated anxiety-like behavior and oxidative stress. | [22] |
PD: Parkinson's Disease; AD: Alzheimer's Disease; DA: Dopaminergic; SLN: Solid Lipid Nanoparticles; MDA: Malondialdehyde; NO: Nitric Oxide; SOD: Superoxide Dismutase.
Logical Relationship Diagram
Caption: Neuroprotective mechanisms of this compound.
Cardiovascular Diseases and Inflammation
This compound exhibits cardioprotective and anti-inflammatory effects, making it a candidate for investigation in cardiovascular and inflammatory disease models.
Animal Models
-
High-Carbohydrate, High-Fat (HCHF) Diet-Fed Rats: This model induces metabolic syndrome, characterized by obesity, hypertension, and cardiovascular dysfunction.[23]
-
Isoproterenol-Induced Myocardial Infarction: Isoproterenol administration causes cardiac necrosis and oxidative stress, mimicking myocardial infarction.[24]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of gram-negative bacteria, induces a systemic inflammatory response.[25]
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation.[26]
Experimental Protocols
Objective: To induce metabolic and cardiovascular abnormalities in rats.
Procedure:
-
Feed male Wistar rats a diet high in carbohydrates (e.g., fructose) and fat for an extended period (e.g., 16 weeks).[23]
-
Monitor body weight, blood pressure, and metabolic parameters throughout the study.
-
In the latter half of the study, introduce this compound into the diet of the treatment group (e.g., 100 mg/kg/day for 8 weeks).[23]
Outcome Measures:
-
Cardiovascular Function: Measure systolic blood pressure, vascular reactivity, and ventricular diastolic function.
-
Metabolic Parameters: Assess plasma lipids, glucose, and insulin levels.
-
Histology: Examine the heart and liver for pathological changes.
Quantitative Data Summary
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| High-Carb, High-Fat Rats | Naringin | ~100 mg/kg/day in diet | 8 weeks | Normalized systolic blood pressure, improved vascular and ventricular function. | [23] |
| Isoproterenol-Induced MI (Hypertensive Rats) | Naringenin | 100 mg/kg | - | Reduced blood pressure, minimized clot formation, restored aortic contractility. | [24][27] |
| LPS-Induced Inflammation Mice | Naringin-Chitooligosaccharide | - | - | Inhibited weight loss, reduced pro-inflammatory cytokines (IL-6, TNF-α). | [25] |
| Carrageenan-Induced Paw Edema Rats | Naringenin | 100, 200 mg/kg | 1 week | Reduced paw swelling. | [26] |
MI: Myocardial Infarction; LPS: Lipopolysaccharide.
This document provides a foundational guide for utilizing animal models to study the effects of this compound. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Effect of Naringin Treatment on Postmenopausal Osteoporosis in Ovariectomized Rats: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-appraising the potential of naringin for natural, novel orthopedic biotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-osteoporosis activity of naringin in the retinoic acid-induced osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringin Inhibits Osteoporosis Induced by Retinoic Acid in Rats | Osteoporosis–Studies [osteoporosis-studies.com]
- 7. Protective effects of naringin on glucocorticoid-induced osteoporosis through regulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Therapeutic Potential of Naringenin Nanosuspension: In Vitro and In Vivo Anti-Osteoporotic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grapefruit Derived Flavonoid Naringin Improves Ketoacidosis and Lipid Peroxidation in Type 1 Diabetes Rat Model | PLOS One [journals.plos.org]
- 12. Naringin prevents heart mitochondria dysfunction during diabetic cardiomyopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of Naringenin, a Promising Phytochemical with Therapeutic Potential [jmb.or.kr]
- 14. Frontiers | Effects of Naringin on Cardiomyocytes From a Rodent Model of Type 2 Diabetes [frontiersin.org]
- 15. thaiscience.info [thaiscience.info]
- 16. Antidiabetic and toxicological evaluations of naringenin in normoglycaemic and NIDDM rat models and its implications on extra-pancreatic glucose regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naringin treatment induces neuroprotective effects in a mouse model of Parkinson's disease in vivo, but not enough to restore the lesioned dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Naringin ameliorates memory deficits and exerts neuroprotective effects in a mouse model of Alzheimer's disease by regulating multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 22. Naringenin mitigates reserpine-induced anxiety-like behavior, neurodegeneration, and oxidative stress in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Protective Effect of the Naringin–Chitooligosaccharide Complex on Lipopolysaccharide-Induced Systematic Inflammatory Response Syndrome Model in Mice [mdpi.com]
- 26. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparative Analysis of the Protective Effect of Naringenin on Cardiovascular Parameters of Normotensive and Hypertensive Rats Subjected to the Myocardial Infarction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity Screening of Naringoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro assays for screening the bioactivity of naringoside, a flavanone glycoside predominantly found in citrus fruits. The following protocols and data summaries are intended to facilitate the assessment of this compound's antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties in a laboratory setting.
Antioxidant Activity Screening
This compound's antioxidant potential can be evaluated by its ability to scavenge free radicals and reduce oxidizing agents. The most common in vitro assays for this purpose are the DPPH, ABTS, and FRAP assays.
Data Summary: Antioxidant Activity of this compound
| Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| DPPH Radical Scavenging | 11.2[1] | Indomethacin | - |
| Superoxide Radical Scavenging | 10.95 (EC90)[1] | - | - |
Note: Lower IC50/EC50 values indicate higher antioxidant activity. Results can vary based on experimental conditions.
Experimental Protocols
This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain methanol and the DPPH solution.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
This assay measures the ability of this compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the this compound solution at various concentrations to the wells.
-
Incubate the plate at 37°C for 4 minutes.[2]
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant, such as Trolox.
-
The antioxidant capacity of this compound is expressed as Trolox equivalents (TE).
Anti-inflammatory Activity Screening
This compound's anti-inflammatory properties can be assessed by its ability to inhibit the production of inflammatory mediators in cell-based assays, typically using macrophages stimulated with lipopolysaccharide (LPS).
Data Summary: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inducer | This compound Concentration | % Inhibition / Effect |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50: 6.4 µM[1] | Inhibition of NO release |
Experimental Protocol
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages activated by LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
A standard curve using sodium nitrite is used to quantify the amount of NO produced.
-
Calculate the percentage of inhibition of NO production by this compound compared to LPS-stimulated cells without this compound treatment.
Signaling Pathway: this compound Inhibition of NF-κB Pathway
Caption: this compound inhibits LPS-induced inflammatory response via the NF-κB pathway.
Anti-cancer Activity Screening
The anti-cancer potential of this compound can be determined by its effects on cancer cell viability, proliferation, and apoptosis.
Data Summary: Anti-cancer Activity of this compound
| Assay | Cell Line | Naringin Concentration (µg/mL) | Effect | Reference |
| MTT Assay | WiDr (Colon Cancer) | IC50: 63.14 | Inhibition of cell growth | [3] |
| Apoptosis | SNU-1 (Gastric Cancer) | Dose-dependent | Induction of apoptosis | [4] |
| Cell Cycle Arrest | SNU-1 (Gastric Cancer) | Dose-dependent | G0/G1 phase arrest | [4] |
| MTT Assay | HCT116 (Colorectal Cancer) | 0, 6, 12, 25 | Inhibition of proliferation | [5] |
| MTT Assay | SW620 (Colorectal Cancer) | 0, 6, 12, 25 | Inhibition of proliferation | [5] |
| Apoptosis | HCT116 & SW620 | Dose-dependent | Induction of apoptosis | [5] |
| MTT Assay | MCF7 (Breast Cancer) | IC50: 6.8 (Ag-complex) | Cytotoxic effect | [6] |
| MTT Assay | A549 (Lung Cancer) | IC50: 5.9 (Ag-complex) | Cytotoxic effect | [6] |
Experimental Protocols
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria. Viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Signaling Pathway: this compound-Induced Apoptosis via PI3K/Akt Pathway
References
- 1. Naringenin attenuates cerebral ischemia/reperfusion injury by inhibiting oxidative stress and inflammatory response via the activation of SIRT1/FOXO1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. VANL-100 Attenuates Beta-Amyloid-Induced Toxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Naringoside in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of naringoside in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (naringin) and why is it difficult to dissolve in aqueous solutions?
A1: this compound, also known as naringin, is a major flavanone glycoside found in citrus fruits like grapefruit, giving them their characteristic bitter taste.[1] Its chemical structure consists of a hydrophobic flavanone (naringenin) attached to a disaccharide sugar moiety (neohesperidose).[2][3] While the sugar component adds some polarity, the large, complex, and hydrophobic ring structure of the flavanone backbone makes this compound poorly soluble in water and aqueous cell culture media.[4][5][6] This low water solubility is a significant challenge for its application in clinical and in vitro settings, limiting its bioavailability and therapeutic efficacy.[5][7][8]
Q2: What are the recommended solvents for creating a this compound stock solution?
A2: Due to its poor aqueous solubility, a concentrated stock solution of this compound is typically prepared in a biocompatible organic solvent.[9] Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[1][10][11] Other organic solvents like ethanol and dimethyl formamide (DMF) can also be used.[11] It is crucial to use a minimal amount of the organic solvent to create the stock and to ensure the final concentration in the cell culture medium is non-toxic to the cells, typically below 0.5% for DMSO.[9]
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Citations |
| DMSO | 100 mg/mL | 172.25 mM | [1][10] |
| Ethanol | 33 mg/mL | 56.84 mM | [10] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | 34.45 mM | [11] |
| Water | Insoluble / ~4.06 g/L (ALOGPS prediction) | - / ~7 mM | [10][12] |
| Water (37 °C) | ~1.9 µg/mL | ~3.27 µM | [6] |
| PBS (pH 7.2) with 1:1 DMF | ~0.5 mg/mL | 0.86 mM | [11] |
Note: Actual solubility may vary slightly due to batch-to-batch variations, temperature, and purity.[10]
Troubleshooting Guide
Q3: My this compound solution is cloudy or has a precipitate. What should I do?
A3: Cloudiness or precipitation in your this compound solution, either in the stock or after dilution in media, indicates that the compound is not fully dissolved. This can be caused by several factors, including incorrect solvent choice, excessive concentration, or improper mixing techniques. Follow the logical workflow below to diagnose and resolve the issue.
Q4: My this compound precipitates when added to the cell culture medium. How can I prevent this?
A4: This is a common problem known as "crashing out," where a compound that is soluble in an organic solvent precipitates upon introduction to an aqueous environment like cell culture medium.[13] The key is to avoid a sudden, drastic change in solvent polarity. Several factors can cause this:
-
High Final Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture system.[14]
-
Improper Dilution: Directly adding a highly concentrated DMSO stock into the medium can cause localized high concentrations that precipitate before they can disperse.[14]
-
Temperature Shock: Adding a cold stock solution from a -20°C freezer directly to a warm (37°C) medium can decrease solubility and induce precipitation.[4][14]
-
Media Components: Components in serum or serum-free media can sometimes interact with the compound, reducing its solubility.[4]
To prevent this, it is essential to follow a careful dilution protocol, as detailed in the next section.
Experimental Protocols
Q5: How do I properly prepare and use a DMSO stock solution to minimize precipitation?
A5: This protocol outlines the standard method for preparing a this compound stock solution in DMSO and diluting it for cell-based assays to prevent precipitation.
Protocol 1: Preparing and Diluting this compound DMSO Stock
Materials:
-
This compound powder (MW: 580.53 g/mol )
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare High-Concentration Stock (e.g., 100 mM):
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM stock, you will need: 0.001 L * 0.1 mol/L * 580.53 g/mol = 58.05 mg.
-
In a sterile tube, add the calculated volume of DMSO (e.g., 1 mL).
-
Vortex vigorously for 1-2 minutes. If needed, gently warm the tube to 37°C and sonicate briefly in a water bath to ensure the compound is completely dissolved.[14] The solution should be perfectly clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14]
-
-
Perform Intermediate Dilution (Recommended):
-
Thaw an aliquot of the DMSO stock and warm it to room temperature.
-
Perform an intermediate dilution in pre-warmed (37°C) complete cell culture medium or serum.[14] For example, add 2 µL of the 100 mM stock to 198 µL of warm medium to create a 1 mM intermediate solution.
-
Mix gently but thoroughly immediately after addition. This step gradually acclimates the compound to the aqueous environment.
-
-
Make Final Dilution in Culture Medium:
-
Add the intermediate solution dropwise to the final volume of pre-warmed (37°C) cell culture medium while gently swirling the plate or flask.[14] This ensures rapid dispersal and prevents localized concentration spikes.
-
Visually inspect the wells under a microscope for any signs of precipitation before treating your cells.[9]
-
Q6: Are there alternatives to DMSO for improving this compound solubility?
A6: Yes. While DMSO is common, high concentrations can be toxic to some cell lines. An excellent alternative is the use of cyclodextrins.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8][15] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex" that enhances solubility and stability in aqueous solutions.[7][8][15][16] Beta-cyclodextrin (β-CD) and its derivatives (like HP-β-CD) are frequently used for this purpose with flavonoids.[4][16]
Q7: How do I prepare a this compound-β-cyclodextrin inclusion complex?
A7: This protocol provides a general method for preparing a this compound-cyclodextrin complex to enhance its aqueous solubility for cell culture experiments.[4]
Protocol 2: Preparing this compound-β-Cyclodextrin (β-CD) Inclusion Complex
Materials:
-
This compound powder
-
β-Cyclodextrin (or Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water or cell culture basal medium (without serum)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Determine Molar Ratio:
-
A 1:1 or 1:2 molar ratio of this compound to β-CD is a common starting point.[4] Calculate the required mass of each compound.
-
Example (1:1 ratio): this compound MW = 580.53 g/mol ; β-CD MW = ~1135 g/mol . You would use approximately double the mass of β-CD for every one part mass of this compound.
-
-
Prepare Cyclodextrin Solution:
-
In a sterile beaker, prepare a solution of β-CD in deionized water or basal medium (e.g., 10-20 mM).
-
Stir the solution on a magnetic stirrer until the β-CD is completely dissolved.
-
-
Form the Complex:
-
Slowly add the powdered this compound to the stirring β-CD solution.[4]
-
Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the complex to form. The solution should become clearer over time as the this compound is encapsulated.
-
-
Sterilization and Storage:
-
Once the complex is formed (solution appears clear), filter it through a 0.22 µm sterile filter to remove any un-complexed, undissolved this compound and to ensure sterility.[4]
-
The resulting sterile, aqueous solution of the this compound-β-CD complex can now be directly diluted into your complete cell culture medium.
-
Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Scientific Background
Q8: What are some of the known signaling pathways affected by naringin (this compound)?
A8: Naringin and its aglycone form, naringenin, are known to modulate a variety of cellular signaling pathways, which accounts for their anti-inflammatory, antioxidant, and anticancer activities.[17][18] One of the most well-documented effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[3][19] Naringin has also been shown to influence the PI3K/Akt/mTOR pathway, which is critical for cell survival, proliferation, and apoptosis.[18] By inhibiting this pathway, naringin can promote apoptosis in cancer cells.[3][18]
References
- 1. xcessbio.com [xcessbio.com]
- 2. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Naringin | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. benchchem.com [benchchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. phytobank.ca [phytobank.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Naringoside Stability in Different Solvent Systems: A Technical Support Center
For researchers, scientists, and drug development professionals, understanding the stability of naringoside in various solvent systems is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to the stability of this compound, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The primary degradation product of this compound (naringin) is its aglycone, naringenin. This conversion typically occurs through the hydrolysis of the glycosidic bond, a process that can be influenced by factors such as pH and temperature.[1]
Q2: How stable is this compound in aqueous solutions?
A2: this compound exhibits good stability in aqueous solutions at physiological pH levels (1.2, 5.8, and 7.4). However, it is prone to degradation at extreme pH values. It is generally not recommended to store aqueous solutions of this compound for more than one day to minimize degradation.[1][2]
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A3: Yes, preparing stock solutions in organic solvents is a common practice to enhance the solubility of this compound. Dimethyl sulfoxide (DMSO), ethanol, and methanol are frequently used. For cell-based assays, a high-concentration stock solution in a biocompatible solvent like DMSO is prepared and then diluted to the final working concentration in the cell culture medium.[3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: this compound as a solid powder is stable for at least four years when stored at -20°C.[2] Stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) should also be stored at -20°C.[2] It is advisable to purge the solvent with an inert gas before dissolving the this compound to minimize oxidation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during an experiment. | Concentration exceeds the solubility limit. The pH of the buffer may not be optimal for solubility. Temperature fluctuations can affect solubility. Interactions with other molecules in the buffer system. | Determine the maximum solubility of this compound in your specific buffer system and temperature. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and dilute it into the aqueous buffer just before use. Ensure the final concentration of the organic solvent is compatible with your experimental setup. Evaluate the solubility of this compound at different pH values to identify the optimal range for your experiment.[3] |
| Low or inconsistent results in cell-based assays. | Poor dissolution of this compound powder directly in the culture medium. Precipitation of this compound in the medium after addition. | Prepare a high-concentration stock solution in a biocompatible solvent like DMSO and then dilute it to the final working concentration in the medium, ensuring thorough mixing. After adding the this compound solution, visually inspect the culture medium under a microscope for any signs of precipitation. If precipitation is observed, consider using solubilization techniques such as complexation with cyclodextrins.[3] |
| Degradation of this compound during thermal processing. | This compound is subjected to high temperatures. | This compound shows high thermal stability up to 100°C. Degradation is more likely to occur at temperatures exceeding this threshold.[4][5] For applications requiring heating, it is crucial to control the temperature to stay below 100°C if degradation is a concern. |
| Suspected degradation of this compound stock solution. | Improper storage conditions (e.g., stored at room temperature, exposure to light). Frequent freeze-thaw cycles. | Store stock solutions at -20°C in amber vials or wrapped in aluminum foil to protect from light. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. |
Stability Data Summary
The stability of this compound is influenced by several factors, including the solvent system, pH, temperature, and exposure to light. Below is a summary of available data.
Table 1: this compound Stability in Aqueous and Organic Solvents
| Solvent System | Temperature | Duration | Stability Findings |
| Aqueous Buffer (pH 1.2, 5.8, 7.4) | Ambient | Not specified | Stable[1] |
| Aqueous Buffer (Extreme pH) | Ambient | Not specified | Prone to degradation to naringenin[1] |
| Aqueous Solution | Not specified | > 1 day | Not recommended for storage[2] |
| Propylene Glycol (Naringenin) | 25 ± 2°C | 4 months | Stable (99.5% to 100.1% recovery)[6] |
| Ethanol, DMSO, DMF (Stock Solutions) | -20°C | ≥ 4 years (as solid) | Recommended for long-term storage[2] |
Table 2: Influence of Temperature and Light on this compound Stability
| Condition | Temperature | Duration | Degradation |
| Thermal Treatment | < 100°C | Not specified | High thermal stability[4][5] |
| Thermal Treatment | > 100°C | Not specified | Degradation occurs[4][5] |
| Visible Light (16.5 klux) | Not specified | Not specified | Sensitive to degradation[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Solvent Selection: Choose a biocompatible organic solvent such as DMSO or ethanol.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO).[2] Ensure the solvent is purged with an inert gas to minimize oxidation.[2]
-
Storage: Store the stock solution in small aliquots at -20°C in amber vials to protect from light and avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For experiments, dilute the stock solution to the final desired concentration in the cell culture medium or aqueous buffer immediately before use.
Protocol 2: Acidic Hydrolysis of this compound to Naringenin
This protocol describes the conversion of this compound to its aglycone, naringenin, for analytical or further experimental purposes.
-
Solution Preparation: Dissolve 1 gram of this compound in 10 mL of water.
-
Acidification: Add 0.5 mL of sulfuric acid (H₂SO₄) to the solution.
-
Heating: Heat the solution to 120°C.
-
Microwave Irradiation: Irradiate the solution with microwaves at 2450 MHz for 10 minutes.
-
Crystallization: Filter the resulting yellow solution and crystallize the naringenin product using ethanol.[7]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock solutions.
Caption: Primary degradation pathway of this compound.
References
- 1. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flavouring Group Evaluation 413 (FGE.413): Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Naringoside Extraction
Welcome to the technical support center for naringoside extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound extraction experiments.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses common issues encountered during this compound extraction that can lead to lower than expected yields.
Question: Why is my this compound yield consistently low?
Answer:
Low this compound yields can stem from several factors throughout the extraction process. The primary areas to investigate are the selection of the raw material, the extraction method and parameters, and post-extraction handling. A systematic approach to troubleshooting these areas will help identify and resolve the issue.
Key Troubleshooting Areas:
-
Raw Material Selection and Preparation:
-
Source Material: The concentration of this compound varies significantly between different citrus species and even different parts of the same fruit. The albedo (the white, spongy part of the peel) generally has a higher concentration of naringin (B1676962) than the flavedo (the colored, outer part).[1][2]
-
Drying and Grinding: Improper drying can lead to degradation of this compound. Ensure the citrus peels are dried at a controlled temperature (around 60°C) to preserve the compound.[3] The particle size of the ground peel is also crucial; a smaller particle size increases the surface area for extraction but can sometimes complicate filtration.
-
-
Extraction Parameters:
-
Solvent Choice and Concentration: Ethanol (B145695) is a commonly used and effective solvent. The concentration is critical; aqueous ethanol solutions (typically ranging from 50% to 80%) are often more efficient than absolute ethanol.[4][5][6][7] The addition of water can enhance the extraction of glycosylated flavonoids like naringin.[5]
-
Temperature: Extraction temperature significantly influences yield. While higher temperatures can increase solubility and diffusion rates, excessive heat (above 70-80°C) can lead to the thermal degradation of this compound.[4][8] The optimal temperature is often a balance between extraction efficiency and compound stability.
-
Time: Extraction is not instantaneous. The optimal duration depends on the method used. For ultrasound-assisted extraction (UAE), shorter times (e.g., 20-30 minutes) may be sufficient, while conventional methods might require longer periods.[9][10] However, excessively long extraction times do not always lead to higher yields and can increase the extraction of impurities.[11]
-
pH: The pH of the extraction medium can influence the stability and solubility of this compound. A slightly acidic to neutral pH is often favored.[9]
-
Solid-to-Liquid Ratio: A higher solvent-to-material ratio generally improves extraction efficiency by creating a larger concentration gradient.[10][11] However, using an excessive amount of solvent can make the downstream processing (e.g., solvent evaporation) more time-consuming and energy-intensive.
-
-
Extraction Method:
-
Conventional vs. Modern Techniques: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may expose the this compound to prolonged heat. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often offer higher yields in shorter times with reduced solvent consumption.[1][10][12][13] Enzyme-assisted extraction can also improve yield by breaking down the plant cell wall.[14][15]
-
-
Post-Extraction Processing:
-
Filtration and Concentration: Ensure efficient separation of the extract from the solid material. During solvent evaporation (e.g., using a rotary evaporator), avoid excessive temperatures that could degrade the this compound.
-
Crystallization: Problems during crystallization can lead to significant product loss. Factors such as solvent composition, temperature, and cooling rate need to be carefully controlled. The low aqueous solubility of naringenin (B18129) (the aglycone of naringin) can sometimes be a limiting factor in achieving high purity crystals.[16][17][18]
-
Frequently Asked Questions (FAQs)
Q1: Which part of the citrus fruit should I use for the highest this compound yield?
A1: For the highest this compound yield, it is recommended to use the albedo, which is the white, spongy layer of the citrus peel.[1][2] The flavedo, the colored outer layer, contains lower concentrations of naringin.
Q2: What is the optimal solvent and concentration for this compound extraction?
A2: Ethanol is a widely used and effective solvent. The optimal concentration is typically a mixture of ethanol and water, with studies showing high yields using 70-80% ethanol.[4][6][7] The water content in the solvent mixture enhances the extraction of glycosylated flavonoids like naringin.[5]
Q3: Can high temperatures degrade this compound?
A3: Yes, this compound can degrade at high temperatures, typically above 100°C.[19] While increasing the temperature up to a certain point (e.g., 60-75°C) can improve extraction efficiency, exceeding this can lead to reduced yields due to thermal degradation.[4][8][11]
Q4: How does the solid-to-liquid ratio affect extraction yield?
A4: The solid-to-liquid ratio is an important parameter. A higher ratio of solvent to raw material generally leads to a better extraction yield by increasing the concentration gradient for diffusion.[10][11] However, an excessively large volume of solvent will require more energy and time for removal during the concentration step.
Q5: Is ultrasound-assisted extraction (UAE) better than conventional methods?
A5: Ultrasound-assisted extraction (UAE) often provides several advantages over conventional methods like maceration or heat reflux extraction. UAE can significantly reduce extraction time, lower solvent consumption, and often results in higher yields of this compound.[1][10][20]
Q6: I am having trouble with the crystallization of this compound. What can I do?
A6: Successful crystallization depends on factors like solvent purity, concentration of the this compound in the solution, temperature, and the rate of cooling. If you are facing issues, consider the following:
-
Ensure your extract is sufficiently concentrated.
-
Experiment with different solvent systems for recrystallization.
-
Control the cooling process; slow cooling often yields better crystals.
-
Seeding the solution with a small crystal of pure this compound can sometimes initiate crystallization.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on this compound extraction, highlighting the impact of different methods and conditions on yield.
| Extraction Method | Raw Material | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Orange Peel | 86.29% Ethanol | 40 | 20 min | 1:4.17 (g/mL) | 123.27 mg/L | [9] |
| Ultrasound-Assisted Extraction (UAE) | Grapefruit Albedo | 70% Ethanol | 33.2 - 40 | 1, 3, or 5 min | 1:5 (g/mL) | 17.45 ± 0.872 mg/g | [1] |
| Heat Reflux Extraction (HRE) | Citrus maxima Peels | 80% Ethanol | 60 | 27 min | Not Specified | 4.91 ± 0.013 mg/mL | [4] |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis Peel | Ethanol | 65.5 | 30 min | 1:25.88 (g/mL) | 2.021 mg/g | [10] |
| Ultrasound-Assisted Extraction (UAE) | Pomelo Peel | Not Specified | 74.79 | 1.58 h | 1:56.51 (g/mL) | 36.2502 mg/g | [11] |
| Conventional Extraction | Pomelo Fruit | 70% Ethanol | 70 | 110 min | 1:15 (v/w) | 42.77% | [6][7] |
| Microwave-Assisted Pressurized CO2-H2O | Grapefruit Peel | Water | 128 | 13.88 min | 1:31.35 (g/mL) | 27.96 ± 1.29 mg/g | [21] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound from Citrus Peels
This protocol is a generalized procedure based on common parameters found in the literature.[1][9][10]
-
Preparation of Raw Material:
-
Separate the albedo from fresh citrus peels.
-
Dry the albedo in a hot air oven at 60°C until a constant weight is achieved.
-
Grind the dried albedo into a fine powder using a blender or mill.
-
-
Extraction:
-
Weigh a specific amount of the dried peel powder (e.g., 5 g).
-
Place the powder in a flask and add the extraction solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters: temperature (e.g., 50°C), time (e.g., 30 minutes), and ultrasonic power/frequency.
-
Begin the ultrasound treatment.
-
-
Separation and Concentration:
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the solvent to recover any remaining this compound.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 60°C.
-
-
Purification (Optional):
-
The crude extract can be further purified by techniques such as column chromatography or recrystallization to obtain high-purity this compound.
-
2. Heat Reflux Extraction (HRE) of this compound
This protocol is a generalized procedure based on conventional heat extraction methods.[4]
-
Preparation of Raw Material:
-
Prepare the dried citrus peel powder as described in the UAE protocol.
-
-
Extraction:
-
Place a known amount of the dried powder into a round-bottom flask.
-
Add the extraction solvent (e.g., 80% ethanol) at the desired solid-to-liquid ratio.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for the specified duration (e.g., 2 hours).
-
-
Separation and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for UAE of this compound.
References
- 1. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Naringin from Pomelo and Its Therapeutic Potentials against Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringin Extracted from Vietnamese Citrus Maxima Peels: Extraction and Optimization [arccjournals.com]
- 5. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by Response Surface Methodology [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and optimization of green extraction of naringin in Citrus grandis ‘Tomentosa’ using natural deep eutectic solvents (NADES) and investigation of lung cancer therapeutics mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental study and optimizing the effective parameters on the extraction of the anti-cancer substance naringin under ultrasound waves [jift.irost.ir]
- 10. phcogres.com [phcogres.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Naringenin Cocrystals Prepared by Solution Crystallization Method for Improving Bioavailability and Anti-hyperlipidemia Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [cora.ucc.ie]
- 19. mdpi.com [mdpi.com]
- 20. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Preventing Naringoside degradation during storage
Welcome to the technical support center for naringoside (naringin). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions regarding this compound stability.
Q1: My this compound solution has turned yellow after adjusting the pH. What happened?
A1: A yellow color change in this compound solutions is often indicative of degradation, particularly under alkaline conditions. At a pH of 13, a color change is observed, which suggests the alteration of the flavonoid structure.[1] This is likely due to the opening of the heterocyclic C ring and other structural rearrangements that are common for flavonoids in strongly basic environments. It is crucial to maintain the pH of your this compound solutions within a stable range, ideally between pH 1.2 and 7.4, to avoid such degradation.[1]
Q2: I'm analyzing my stored this compound sample via HPLC and see a new, earlier-eluting peak. What is this new peak?
A2: The most common degradation product of this compound is its aglycone, naringenin.[1] This is formed by the hydrolysis of the glycosidic bond, which cleaves off the rhamnoglucoside sugar moiety. Naringenin is less polar than this compound and will therefore typically have a shorter retention time (elute earlier) on a reverse-phase HPLC column. The appearance of this peak is a direct indicator of degradation.
Q3: My this compound powder has clumped together and seems moist. Is it still usable?
A3: this compound is susceptible to moisture, which can accelerate degradation. Clumping is a sign of moisture absorption. For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry environment.[2] If moisture exposure is suspected, it is highly recommended to re-test the purity of the compound before use, for example, by using a stability-indicating HPLC method.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving is not recommended. This compound shows significant thermal degradation at temperatures above 100°C.[1] Autoclaving, which typically operates at 121°C, will likely cause significant hydrolysis of this compound to naringenin. For sterilization, sterile filtration using a 0.22 µm filter is a much safer alternative that will not compromise the integrity of the compound.
Q5: I've stored my this compound solution in a clear vial on the lab bench, and its potency has decreased. Why?
A5: this compound is sensitive to light.[3] Exposure to ambient or UV light can lead to photodegradation. Studies have shown that this compound degradation under UV-C (254 nm) radiation occurs over time.[3] It is imperative to store this compound solutions in amber vials or wrapped in foil to protect them from light.[3] For long-term storage, a cool and dark place, such as a refrigerator at 2-8°C, is recommended.[2]
Data Summary: this compound Stability Under Stress Conditions
The following table summarizes the stability of this compound under various forced degradation conditions. This data is crucial for understanding the compound's liability and for designing stability-indicating analytical methods.
| Stress Condition | Reagent/Parameters | Observation | Extent of Degradation | Primary Degradant |
| Acid Hydrolysis | 1.5 N H₂SO₄, 100°C, 3 hours | N/A | Complete Degradation | Naringenin |
| Alkali Hydrolysis | 0.1 N NaOH, 80°C, 2 hours | Solution color change | Mild Degradation | Naringenin |
| Oxidative Stress | 30% H₂O₂, 80°C, 2 hours | N/A | Mild Degradation | Oxidized Products |
| Thermal Degradation | Dry Heat, >100°C | N/A | Degradation Occurs | Naringenin |
| Photodegradation | UV-C Radiation (254 nm), 25°C | Follows first-order kinetics | Time-dependent | Photolytic Products |
| pH Stability | Buffers at pH 1.2, 5.8, 7.4, 37°C | Stable for 7 days | No Degradation | N/A |
| pH Instability | Buffer at pH 13 | Color change observed | Degradation Occurs | Complex Products |
(Data compiled from multiple sources)[1][2][3][4][5]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a typical reverse-phase HPLC method capable of separating this compound from its primary degradant, naringenin.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis or DAD detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.5) and acetonitrile (75:25 v/v).[6] Alternative: A gradient of acetonitrile and water (pH adjusted to 4.0) can also be used for excellent separation.[5]
-
Detection Wavelength: 282 nm.[6]
-
Column Temperature: Ambient (approx. 25°C).[5]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration within the linear range of the method (e.g., 0.1 to 20.0 µg/mL).[6]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify and quantify the this compound peak based on the retention time and peak area of a standard solution.
-
The degradation product, naringenin, will appear as a separate, earlier-eluting peak.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound sample to identify degradation products and validate the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours.[4] Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at 80°C for 2 hours.[4]
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 100°C for 3 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to UV-C (254 nm) radiation for up to 120 hours.[3] Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
After the specified stress period, dilute all samples with the mobile phase to an appropriate concentration.
-
Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
-
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound to its aglycone, naringenin.
Troubleshooting Workflow for this compound Instability
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. ijam.co.in [ijam.co.in]
- 5. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Naringoside Bioavailability In Vivo
Welcome to the technical support center for Naringoside bioavailability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound's pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low plasma concentrations of this compound after oral administration in my animal model?
A1: The low oral bioavailability of this compound is a well-documented issue stemming from several factors:
-
Low Aqueous Solubility: this compound is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][2] Its poor water solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Permeability: The large and hydrophobic ring structure of this compound hinders its passage across the intestinal epithelium.[1][2]
-
Extensive Gut Microbiota Metabolism: Upon reaching the intestine, this compound is extensively metabolized by the gut microbiota.[3][4][5] The primary metabolic step is the hydrolysis of the glycoside bond by microbial enzymes to yield its aglycone, Naringenin.[4][5] This conversion is a critical step determining the bioavailability of the compound.[6]
-
First-Pass Metabolism: Once Naringenin is formed and absorbed, it undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation in the intestinal wall and liver.[7][8] This results in the rapid conversion of Naringenin into its conjugated metabolites, with very little free Naringenin reaching systemic circulation.[7]
Q2: I can't detect unmetabolized this compound in plasma. Is my analytical method faulty?
A2: It is highly likely that your analytical method is not faulty. Several in vivo studies in rats have reported that unaltered this compound is barely detectable in plasma after oral administration.[9][10][11] The predominant circulating forms are the glucuronide and sulfate conjugates of its metabolite, Naringenin.[9][10] Therefore, to accurately assess the total systemic exposure to this compound-derived compounds, your analytical method should include an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) to convert the conjugated metabolites back to Naringenin before quantification.[7][9]
Q3: My plasma concentration-time profile for Naringenin (after this compound administration) shows a double-peak phenomenon. What could be the cause?
A3: The double-peak phenomenon observed in the pharmacokinetic profile of Naringenin after oral this compound administration is a common finding.[9][10][12] This is often attributed to:
-
Enterohepatic Recirculation: Naringenin glucuronides excreted in the bile can be hydrolyzed back to Naringenin by gut bacteria in the lower intestine, leading to reabsorption and a second peak in plasma concentrations.[12]
-
Gastric Emptying-Regulated Absorption: Irregular or delayed gastric emptying can lead to biphasic absorption from the small intestine.[9][10]
Q4: How can I improve the in vivo bioavailability of this compound in my experiments?
A4: Several strategies can be employed to enhance the oral bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles or microparticles can improve its solubility, dissolution rate, and protect it from degradation by gut microbes.[1][13] Polymeric micelles are one such nanoformulation that can enhance bioavailability.[1]
-
Complexation with Cyclodextrins: Complexation of the aglycone, Naringenin, with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase its aqueous solubility and bioavailability.[14]
-
Co-administration with Enzyme Inhibitors: While not a direct enhancement of this compound itself, inhibiting the enzymes responsible for its metabolism can increase the systemic exposure of its active form, Naringenin. However, this can lead to potential drug-drug interactions. Grapefruit juice, a rich source of Naringin, is a known inhibitor of cytochrome P450 enzymes (like CYP3A4) and efflux transporters (like P-glycoprotein).[15][16][17][18]
-
Enzymatic Modification: Using the enzyme naringinase to selectively remove the rhamnose moiety from this compound to form prunin (naringenin-7-glucoside) can increase its solubility and potential bioavailability.[19]
Troubleshooting Guides
Issue 1: Inconsistent or highly variable plasma concentrations of this compound metabolites between subjects.
| Possible Cause | Troubleshooting Step |
| Inter-individual differences in gut microbiota composition and activity. | Characterize the gut microbiome of your animal subjects before and during the study. Consider using animals with a standardized gut microbiota profile if possible.[5] |
| Variations in diet affecting gut microbiota and enzyme activity. | Provide a standardized diet to all animals for a sufficient acclimatization period before the experiment. The food matrix itself can impact bioavailability.[20] |
| Incomplete enzymatic hydrolysis during sample preparation. | Optimize the concentration of β-glucuronidase and sulfatase, incubation time, and temperature for your samples. Ensure complete conversion of conjugates to the aglycone. |
| Differences in age and gender of the animals. | Age and gender can affect the pharmacokinetics of flavonoids.[20] Use animals of the same age and gender, or account for these variables in your study design and data analysis.[9][10] |
Issue 2: Low recovery of this compound or its metabolites from plasma/tissue samples during extraction.
| Possible Cause | Troubleshooting Step |
| Inappropriate extraction solvent. | Test a range of extraction solvents with varying polarities to find the optimal one for this compound, Naringenin, and their conjugates. Ethyl acetate is commonly used for liquid-liquid extraction of Naringin and Naringenin.[11] |
| Degradation of analytes during sample processing or storage. | Process samples quickly and store them at -80°C until analysis.[21] Minimize freeze-thaw cycles. |
| Binding of analytes to plasma proteins. | Consider a protein precipitation step before liquid-liquid or solid-phase extraction to improve recovery. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Naringenin After Oral Administration of Naringenin and Naringin in Rats.
| Parameter | Naringenin Administration (184 µmol/kg) | Naringin Administration (184 µmol/kg) | Naringin Administration (367 µmol/kg) |
| Metabolite | Naringenin Glucuronides / Sulfates | Naringenin Glucuronides / Sulfates | Naringenin Glucuronides / Sulfates |
| Cmax (µg/mL) | 1.8 ± 0.3 / 2.9 ± 0.5 | 0.8 ± 0.1 / 2.0 ± 0.3 | 2.1 ± 0.3 / 4.7 ± 0.8 |
| Tmax (min) | 5.0 ± 0.0 / 5.0 ± 0.0 | 120.0 ± 0.0 / 120.0 ± 0.0 | 120.0 ± 0.0 / 120.0 ± 0.0 |
| AUC (µg·min/mL) | 227 ± 42 / 682 ± 136 | 215 ± 28 / 621 ± 104 | 647 ± 112 / 1787 ± 359 |
| Data adapted from a study in rats. Values are presented as mean ± S.E.[7] |
Table 2: Effect of HPβCD Complexation on Naringenin Pharmacokinetics in Rats.
| Parameter | Naringenin Alone | Naringenin-HPβCD Complex | Fold Increase |
| Cmax (µg/mL) | 0.3 ± 0.1 | 4.3 ± 1.2 | 14.6 |
| AUC₀₋₁₀ (hr·µg/mL) | 2.0 ± 0.5 | 15.0 ± 4.9 | 7.4 |
| t₁/₂ (hours) | 2.3 | 2.3 | 1.0 |
| Data represents mean ± S.D. for n=3 rats.[14] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of this compound via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[21]
-
-
Sample Preparation for Analysis:
-
Analytical Method:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Protocol 2: Quantification of Naringenin and its Conjugates in Plasma by LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transitions:
-
-
Calibration and Quantification:
-
Prepare a calibration curve using standard solutions of Naringenin of known concentrations.
-
Quantify the analyte concentration in the plasma samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for a this compound pharmacokinetic study.
Caption: Key factors contributing to poor this compound bioavailability.
References
- 1. Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Metabolism of Naringin and the Impact on Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Intestinal Fate of Citrus Flavanones and Their Effects on Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fate of naringin in humans: a key to grapefruit juice-drug interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Pharmacokinetics of Naringin in Rat after Oral Administration of Chaihu-Shu-Gan-San Aqueous Extract and Naringin Alone | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. List_of_drugs_affected_by_grapefruit [bionity.com]
- 16. Minor effects of the citrus flavonoids naringin, naringenin and quercetin, on the pharmacokinetics of doxorubicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flavonoids and Furanocoumarins Involved in Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. If you take prescription medications, can eating grapefruit have harmful effects by way of drug interactions? [synapse.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringoside Interference: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by naringoside in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in biochemical research?
A1: this compound, also known as naringin, is a flavonoid glycoside found in high concentrations in citrus fruits, giving them a bitter taste.[1] It is a disaccharide derivative of naringenin.[2] As a member of the flavonoid family, it is studied for numerous potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer activities.[3][4][5] Its wide range of biological activities means it is frequently tested in various assays, where its intrinsic properties can sometimes lead to experimental artifacts.
Q2: What are the key chemical properties of this compound that can cause assay interference?
A2: this compound's potential for interference stems from several core properties:
-
UV Absorbance: Like many flavonoids, this compound has strong absorbance in the UV range, typically with two main peaks.[3][6] Band II is often observed in the 280-288 nm range, and Band I can appear in the 300-400 nm range.[3][7] This can directly interfere with assays that measure absorbance in this region.
-
Antioxidant Activity: this compound is a potent antioxidant and free radical scavenger.[1][8] This reactivity can interfere with assays that rely on redox chemistry, such as those measuring oxidative stress or using redox-sensitive reporter molecules.[9]
-
Enzyme Interaction: Flavonoids can inhibit various enzymes, including those involved in inflammation and ROS generation, such as tyrosine kinases and xanthine oxidase.[3][8] This can be a true biological effect but can also manifest as non-specific inhibition in enzymatic assays.
Troubleshooting Guides by Assay Type
Spectrophotometry and Fluorometry-Based Assays
Q: My absorbance readings are unexpectedly high when this compound is present, even without my target analyte. What is happening?
A: This is likely due to this compound's intrinsic absorbance. Flavonoids exhibit characteristic absorption bands in the UV and near-visible spectrum.[6] The maximum absorption for naringin is often reported around 285 nm.[7]
Troubleshooting Steps:
-
Run a Spectral Scan: Measure the absorbance spectrum of this compound in your assay buffer from 200-500 nm to identify its specific absorbance peaks.
-
Use a Compound-Only Control: Prepare a control well containing only the assay buffer and this compound at the concentration used in your experiment.
-
Subtract the Blank: Subtract the absorbance of the compound-only control from your experimental wells to correct for the background absorbance.
Enzyme-Linked Immunosorbent Assays (ELISAs)
Q: My ELISA signal is significantly lower (or higher) than expected in samples containing this compound. How can it interfere?
A: this compound can interfere in immunoassays through several mechanisms:
-
Physical Interference: The compound may interact with the capture or detection antibodies, blocking their binding sites.[10][11]
-
Enzyme Inhibition: If your ELISA uses an enzyme conjugate like Horseradish Peroxidase (HRP), this compound's antioxidant properties might interfere with the enzymatic reaction that generates the signal.[12]
-
Matrix Effects: The compound can alter the sample matrix, affecting antibody-antigen binding kinetics.[13]
Troubleshooting Steps:
-
Perform a Spike and Recovery Test: Add a known amount of the target analyte to a sample containing this compound and to a control sample without it. If the recovery in the this compound sample is significantly lower or higher than the control, interference is likely occurring.[12]
-
Check for Dilutional Linearity: Serially dilute a sample containing both the analyte and this compound. The calculated analyte concentration should remain consistent across dilutions. If not, a matrix effect is present.[13]
-
Modify the Protocol: Increasing wash steps, extending incubation times, or using a different blocking buffer can sometimes reduce non-specific interactions.[11][12] Diluting the sample is one of the simplest ways to overcome matrix interference.[13]
Cell-Based Assays (e.g., Viability, Signaling)
Q: I'm seeing a dose-dependent effect of this compound on my cells, but I'm unsure if it's a true biological effect or an assay artifact. How can I distinguish between the two?
A: This is a common challenge with bioactive compounds. This compound is known to modulate signaling pathways like PI3K/AKT/mTOR, which can be a genuine biological effect.[4] However, it can also interfere with assay readouts (e.g., formazan-based viability assays like MTT).
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm your results using a different method that relies on an unrelated detection principle. For example, if you see decreased viability with an MTT (colorimetric) assay, try confirming it with a method that measures ATP levels (luminescence) or membrane integrity (fluorescence).
-
Run Cell-Free Controls: Test if this compound directly reacts with your assay reagents in the absence of cells. For example, see if it can reduce MTT or react with the luciferase enzyme used in some assays.
-
Consult Literature: Review studies on this compound's known mechanisms of action to see if your observed effect aligns with established biological activities.[4][8]
High-Throughput Screening (HTS)
Q: this compound was flagged as a "hit" in my HTS campaign. How can I be sure it's not a false positive?
A: Flavonoids are a well-known class of compounds that can act as Pan-Assay INterference compoundS (PAINS) or "frequent hitters".[14][15] They can cause false positives through various mechanisms, including compound aggregation, light scattering, or chemical reactivity.[14][16][17]
Troubleshooting Steps:
-
Triage with Computational Tools: Use computational filters or PAINS databases to check if this compound or its structural motifs are known to cause interference.[18]
-
Perform Confirmatory and Orthogonal Assays: As with cell-based assays, re-test the compound in a confirmatory run and in an orthogonal assay with a different detection technology.[16]
-
Check for Non-Specific Inhibition: Test this compound against an unrelated target to check for promiscuity. A truly specific hit should not be active against multiple, unrelated targets.
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Wavelength Range | Reference |
|---|---|---|
| UV Absorbance Band II (A Ring) | 250–288 nm | [3][7] |
| UV Absorbance Band I (B Ring) | 320–385 nm | [3] |
| Reported λmax in Ethanol | 285 nm |[7] |
Table 2: Summary of Potential Interferences and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
|---|---|---|
| Spectrophotometry | Intrinsic absorbance of this compound overlaps with analyte signal. | Run compound-only controls and subtract background absorbance.[3] |
| ELISA / Immunoassays | Non-specific binding to antibodies; inhibition of reporter enzyme (e.g., HRP). | Perform spike-and-recovery and dilutional linearity tests; increase wash steps.[12][13] |
| Redox Assays (e.g., DPPH) | Strong antioxidant activity scavenges radicals or reacts with redox indicators. | Use cell-free controls; compare activity to known antioxidants like Trolox.[1] |
| Cell Viability (MTT/XTT) | Direct chemical reduction of the formazan dye. | Use an orthogonal assay (e.g., ATP-based luminescence, membrane integrity). |
| HTS | Compound aggregation, light scattering, chemical reactivity, fluorescence. | Re-test in confirmatory/orthogonal assays; use computational PAINS filters.[14][16][18] |
Experimental Protocols
Protocol 1: Assessing this compound's Intrinsic Absorbance
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare Assay Buffer Dilutions: Serially dilute the this compound stock solution in the final assay buffer to cover the range of concentrations used in your experiment. Include a buffer-only blank.
-
Measure Absorbance: Using a microplate reader or spectrophotometer, measure the absorbance of each dilution across a relevant range of wavelengths (e.g., 250 nm to 500 nm).
-
Analyze Data: Plot absorbance vs. wavelength for each concentration. This will reveal the wavelengths at which this compound absorbs and help you determine if it overlaps with your assay's readout.
Protocol 2: Spike-and-Recovery for ELISA Interference
-
Prepare Samples: Create three sample sets:
-
Set A: Assay buffer with a known concentration of your analyte ("Spike").
-
Set B: Assay buffer containing the highest concentration of this compound used in your experiment.
-
Set C: Assay buffer containing both the known analyte concentration and the this compound concentration ("Spike + this compound").
-
-
Run ELISA: Perform your standard ELISA protocol on all three sample sets.
-
Calculate Recovery: Calculate the percent recovery using the formula: % Recovery = [(Signal of Set C - Signal of Set B) / Signal of Set A] * 100
-
Interpret Results: A recovery rate significantly outside of 80-120% suggests that this compound is interfering with the assay.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Common mechanisms of this compound assay interference.
References
- 1. brieflands.com [brieflands.com]
- 2. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of citrus flavonoids, naringin and naringenin, on metabolic syndrome and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-techne.com [bio-techne.com]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Naringoside Purification Technical Support Center
Welcome to the technical support center for naringoside purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during this compound purification, offering potential solutions and preventative measures.
Issue 1: Low Extraction Yield
Q1: My this compound yield from the initial citrus peel extraction is lower than expected. What are the possible causes and how can I improve it?
A1: Low extraction yield is a frequent issue stemming from several factors. The choice of extraction method and parameters are critical. Here are common causes and solutions:
-
Inadequate Cell Wall Disruption: The plant matrix of citrus peels can be resilient. If the cell walls are not sufficiently broken down, the solvent cannot efficiently access and solubilize the this compound.
-
Solution: Ensure the citrus peel is properly prepared. Drying the peels (oven-drying at 50-60°C or freeze-drying) and grinding them into a fine powder increases the surface area for solvent interaction.[1] Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve cell wall disruption and shorten extraction times.[1][2]
-
-
Suboptimal Solvent Selection and Ratio: The type of solvent, its concentration, and the solid-to-solvent ratio heavily influence extraction efficiency.
-
Incorrect Extraction Temperature and Time: Both temperature and duration of extraction need to be optimized.
-
Solution: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation. For UAE, temperatures around 60-65°C for 7.5-30 minutes have been shown to be effective.[1] For MAE, shorter times of around 218 seconds have been reported.[1] It is crucial to perform optimization studies for your specific setup.
-
Issue 2: Poor Purity After Initial Extraction
Q2: My crude extract contains a high level of impurities. How can I improve the initial purity before proceeding to chromatography?
A2: A cleaner crude extract will simplify downstream purification steps. Consider the following:
-
Source Material Preparation: The composition of the citrus peel itself can introduce impurities.
-
Pre-purification Steps: Introducing a preliminary purification step can be highly effective.
-
Solution: After extraction and solvent evaporation, a simple crystallization step can significantly increase purity. Dissolving the crude extract in a minimal amount of hot water (e.g., 70°C) and allowing it to cool slowly can precipitate this compound, leaving many impurities in the solution.[1] The addition of an anti-solvent like isopropanol can further enhance crystallization.[1]
-
Issue 3: Challenges During Chromatographic Purification
Q3: I'm experiencing issues with column chromatography for this compound purification, such as poor peak resolution, peak tailing, or co-elution with impurities. What can I do?
A3: Chromatographic purification of this compound can be challenging due to the presence of structurally similar flavonoids, such as rhoifolin and neoeriocitrin.[3] Here are some troubleshooting tips:
-
Poor Peak Resolution/Co-elution: This often indicates that the chosen stationary and mobile phases are not optimal for separating this compound from its related impurities.
-
Solution:
-
Optimize the Mobile Phase: For reverse-phase HPLC (e.g., using a C18 column), systematically vary the composition of the mobile phase. A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid (like formic acid) to improve peak shape.[4] Experiment with different gradient elution profiles to improve separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry.
-
Macroporous Resin Chromatography: For large-scale purification, macroporous resins (e.g., D101) can be effective for initial cleanup before a final polishing step with HPLC or other high-resolution techniques.[5]
-
-
-
Peak Tailing: This can be caused by interactions between the analyte and active sites on the stationary phase, or by issues with the column packing or flow path.
-
Solution:
-
Mobile Phase Modifier: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing tailing.
-
Check for Column Voids: A void at the head of the column can cause peak distortion. This can result from improper packing or settling of the stationary phase over time.
-
Ensure Proper Fittings: Poorly installed fittings can create dead volume, leading to peak broadening and tailing.[6]
-
-
-
Compound Stability on the Column: this compound might degrade on the column, especially if the stationary phase is too acidic or basic.
-
Solution: Test the stability of your compound on the stationary phase (e.g., by spotting on a TLC plate and letting it sit) before committing to a column run.[7] If degradation is observed, consider using a less acidic or basic mobile phase or a different stationary phase.
-
Issue 4: Problems with Crystallization
Q4: I am having difficulty crystallizing this compound from my purified fractions. Either it doesn't crystallize, or it forms an oil.
A4: Crystallization is dependent on achieving supersaturation under controlled conditions. Difficulties can arise from several factors:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Solution: Ensure the starting material is of high purity. If you suspect impurities are the issue, an additional chromatographic step may be necessary.
-
-
Incorrect Solvent System: The choice of solvent and anti-solvent is crucial.
-
Solution: this compound is soluble in hot water.[1] A common and effective method is to dissolve the purified this compound in a minimal amount of hot water and then slowly cool the solution. To induce precipitation, an anti-solvent such as isopropanol or dichloromethane can be added.[1][8] The ratio of solvent to anti-solvent may need to be optimized.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals or an amorphous precipitate instead of well-defined crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.[1]
-
-
Supersaturation Issues: The solution may not be sufficiently concentrated for crystallization to occur.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of this compound before cooling. However, be cautious not to over-concentrate, which can lead to rapid precipitation and trapping of impurities.
-
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Citrus Source | Solvent | Temperature (°C) | Time | Naringin Yield (mg/g of dry peel) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis | Ethanol | 65.5 | 30 min | 2.021 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Citrus grandis | 80% Ethanol | 60 | 7.5 min | 4.65 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Citrus x paradisi | 70% Ethanol | 33-40 | 1-5 min | up to 25.05 | [1] |
| Combined Ultrasonic & Reflux | Citrus x paradisi | 70% Ethanol | - | - | 51.94 | [1] |
| Microwave-Assisted Extraction (MAE) | Citrus paradisi | Water | - | 218 s | 13.20 | [1] |
| Methanol Extraction & Dichloromethane Crystallization | Citrus grandis | Methanol | - | - | 16-24 | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for extracting this compound from citrus peels using ultrasonication.
-
Materials:
-
Dried and powdered citrus peel
-
70-80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper or centrifuge)
-
Rotary evaporator
-
-
Procedure:
-
Weigh a specific amount of powdered citrus peel and place it in a beaker.
-
Add the 70-80% ethanol solvent at a solid-to-solvent ratio of 1:10 to 1:25 (w/v).[1]
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate at a controlled temperature (e.g., 60-65°C) for a predetermined time (e.g., 30 minutes).[1]
-
After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator to remove the ethanol. The resulting crude extract is ready for purification.
-
Protocol 2: Crystallization for this compound Purification
This protocol outlines a common method for purifying this compound from a concentrated crude extract.[1]
-
Materials:
-
Crude this compound extract
-
Deionized water
-
Isopropanol (or another suitable anti-solvent)
-
Beaker
-
Heating plate
-
Refrigerator or ice bath
-
Filtration apparatus
-
-
Procedure:
-
Dissolve the crude this compound extract in a minimal volume of hot deionized water (approximately 70°C).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
To promote crystallization, gradually add an anti-solvent like isopropanol while stirring.
-
Place the solution in a refrigerator or an ice bath to further decrease the temperature and maximize crystal formation.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold water or the anti-solvent.
-
Dry the purified crystals, for example, in a vacuum oven at a low temperature.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound from citrus peels.
Caption: Troubleshooting logic for poor peak resolution in this compound chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on impurities in naringin extracted from Citrus grandis 'tomentosa'. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. Chromatography [chem.rochester.edu]
- 8. An efficient method for the large scale isolation of naringin from pomelo (Citrus grandis) peel (2009) | Kanokorn Sudto | 66 Citations [scispace.com]
Technical Support Center: Scaling Up Naringoside Extraction for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up naringoside (commonly referred to as naringin) extraction for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up process, ensuring a consistent and high-quality supply of this compound for investigational use.
Frequently Asked Questions (FAQs)
Q1: What are the critical considerations when moving from lab-scale to pilot-scale this compound extraction?
A1: When scaling up, the primary considerations are maintaining extraction efficiency, ensuring purity, and achieving batch-to-batch consistency. Key factors include:
-
Heat and Mass Transfer: Uniform heating and solvent penetration become more challenging in larger vessels.
-
Solvent-to-Solid Ratio: This ratio often needs to be optimized for larger volumes to balance extraction yield and solvent cost.
-
Process Safety: Handling larger volumes of flammable solvents requires stringent safety protocols and appropriate equipment.
-
Regulatory Compliance: For preclinical studies, adherence to Good Laboratory Practice (GLP) is essential, covering documentation, traceability, and quality control.[1]
Q2: Which extraction method is most suitable for producing preclinical-grade this compound?
A2: Ultrasound-Assisted Extraction (UAE) is highly recommended for its efficiency and scalability. It offers several advantages over traditional methods, including reduced extraction time, lower solvent consumption, and higher yields. Microwave-Assisted Extraction (MAE) is also efficient but can be more challenging to scale up uniformly.
Q3: How can I ensure the purity of the extracted this compound meets preclinical standards?
A3: A multi-step purification process is crucial. This typically involves initial crystallization of the crude extract followed by column chromatography, often using macroporous resins, to remove residual impurities such as sugars, pigments, and other flavonoids. Purity should be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q4: What are the Good Laboratory Practice (GLP) requirements for extracting a natural product for preclinical studies?
A4: GLP for preclinical studies requires a quality system that ensures the uniformity, consistency, reliability, reproducibility, quality, and integrity of the test article.[1] Key aspects include:
-
Standard Operating Procedures (SOPs): Detailed, written procedures for all aspects of the extraction and purification process.
-
Documentation: Meticulous records of all experimental parameters, raw materials, and results.
-
Traceability: The ability to trace the entire history of the product, from the raw citrus peel to the final purified this compound.
-
Quality Control: In-process and final product testing to ensure identity, purity, and consistency.
Q5: What are the main challenges in purifying this compound on a larger scale?
A5: The primary challenges include:
-
Crystallization: Achieving consistent crystal size and purity can be difficult in large batches due to variations in cooling rates and mixing.
-
Chromatography: Scaling up column chromatography can lead to issues with column packing, flow distribution, and solvent consumption. The cost of large volumes of high-purity solvents and resins can also be a significant factor.
-
Drying: Efficiently drying large quantities of purified this compound without degradation requires specialized equipment like vacuum ovens or freeze-dryers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound extraction and purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete extraction due to poor solvent penetration in a large volume of plant material.2. Degradation of this compound due to prolonged exposure to high temperatures.3. Suboptimal solvent-to-solid ratio for the scaled-up process.4. Inefficient filtration leading to loss of extract. | 1. Ensure efficient agitation or use of appropriately sized UAE probes for uniform energy distribution.2. Optimize extraction time and temperature; for UAE, shorter times at moderate temperatures (e.g., 60-70°C) are effective.3. Re-evaluate and optimize the solvent-to-solid ratio through smaller pilot batches.4. Use a multi-stage filtration process, potentially including centrifugation followed by vacuum filtration. |
| Low Purity of Final Product | 1. Incomplete removal of impurities during initial crystallization.2. Co-elution of other flavonoids or impurities during column chromatography.3. Contamination from equipment or solvents. | 1. Perform recrystallization multiple times. Consider using a different solvent system for the second crystallization.2. Optimize the gradient elution profile for column chromatography. Ensure the resin is not overloaded.3. Ensure all equipment is thoroughly cleaned and use high-purity, GLP-grade solvents. |
| Inconsistent Batch-to-Batch Results | 1. Variation in the quality and this compound content of the raw citrus peel material.2. Lack of precise control over process parameters (temperature, time, solvent ratios) in larger equipment.3. Inconsistent performance of the purification resin. | 1. Source citrus peels from a single, reliable supplier and perform quality control on each batch of raw material.2. Implement strict process controls and monitoring. Use automated systems where possible to maintain consistency.3. Pre-treat and regenerate the macroporous resin according to a strict SOP to ensure consistent performance. |
| Difficulty in Filtering Large Volumes | 1. Clogging of filter media by fine plant particles.2. High viscosity of the crude extract. | 1. Use a coarse filtration step (e.g., cheesecloth or a wide-mesh screen) before finer filtration.2. Consider diluting the extract with additional solvent before filtration, and account for this in downstream processing. |
Data Presentation: Comparison of this compound Extraction Methods
The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction techniques.
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Citrus Source | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry peel) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis | Ethanol | 65.5 | 30 min | 2.021 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Citrus grandis | 80% Ethanol | 60 | 7.5 min | 4.65 | |
| Ultrasound-Assisted Extraction (UAE) | Citrus x paradisi | 70% Ethanol | 33-40 | 1-5 min | up to 25.05 | [3] |
| Microwave-Assisted Extraction (MAE) | Citrus paradisi | Water | - | 218 s | 13.20 | |
| Soxhlet Extraction | Citrus sinensis | Ethanol | - | - | - | [2] |
| Heat Reflux Extraction | Citrus x paradisi | 70% Ethanol | - | - | - | [3][4] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Range Studied | Optimal Condition | Resulting this compound Yield (mg/g) | Reference |
| Temperature | 60 - 80 °C | 74.79 °C | 36.25 | |
| Time | 1 - 2 h | 1.58 h | 36.25 | |
| Solvent-to-Solid Ratio | 1:20 - 1:60 g/mL | 1:56.51 g/mL | 36.25 | |
| Ultrasonic Frequency | 20 - 30 KHz | 28.05 KHz | 36.25 |
Experimental Protocols
Protocol 1: Scaled-Up Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for a pilot-scale batch producing a significant quantity of crude this compound extract suitable for purification for preclinical studies.
1. Raw Material Preparation:
-
Source Material: Obtain fresh citrus peels (e.g., grapefruit, pomelo). For consistency, use peels from a single cultivar and harvest time.
-
Washing: Thoroughly wash the peels with deionized water to remove surface impurities.
-
Separation: Manually or mechanically separate the albedo (the white, spongy inner part of the peel) from the flavedo (the outer, colored part), as the albedo has a higher this compound concentration.
-
Drying: Dry the albedo at 50-60°C in a forced-air oven until a constant weight is achieved.
-
Grinding: Mill the dried albedo into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
-
Equipment: Use a large-scale ultrasonic extractor with appropriate temperature and power controls.
-
Solvent: Use 80% ethanol in water (v/v).
-
Procedure:
-
Load the powdered albedo into the extraction vessel.
-
Add the 80% ethanol at a solvent-to-solid ratio of 30:1 (mL:g).
-
Set the extraction temperature to 60°C.
-
Apply ultrasound at a frequency of 25-30 kHz for 60 minutes with continuous stirring.
-
3. Filtration and Concentration:
-
Filtration: Decant the extract and filter it through a coarse filter, followed by vacuum filtration using a finer filter paper to remove solid particles.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain a crude this compound extract.
Protocol 2: Purification of this compound by Macroporous Resin Chromatography
This protocol details the purification of the crude extract from Protocol 1.
1. Resin Pre-treatment:
-
Select a suitable macroporous resin (e.g., XAD-7HP or AB-8).
-
Soak the resin in 95% ethanol for 24 hours to swell and remove impurities.
-
Wash the resin with deionized water until the eluate is clear and free of ethanol.
2. Column Packing and Equilibration:
-
Pack the pre-treated resin into a glass column.
-
Equilibrate the column by passing deionized water through it until the pH of the eluate is neutral.
3. Sample Loading:
-
Dissolve the crude this compound extract in deionized water.
-
Adjust the pH of the solution to approximately 3.5.
-
Load the solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
4. Washing and Elution:
-
Washing: Wash the column with deionized water to remove unbound impurities like sugars and organic acids.
-
Elution: Elute the adsorbed this compound using a stepwise gradient of ethanol-water solution (e.g., 20%, 40%, 60%, 80% ethanol). This compound typically elutes at around 60-80% ethanol.
5. Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
6. Concentration and Drying:
-
Pool the this compound-rich fractions.
-
Concentrate the pooled fractions using a rotary evaporator.
-
Dry the purified this compound under vacuum at a low temperature to obtain a fine, white powder.
Visualizations
This compound Extraction and Preclinical Workflow
References
- 1. fda.gov [fda.gov]
- 2. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation of the Extraction Process of Naringin and Its Effect on Reducing Blood Lipid Levels In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacities of Naringoside and Naringenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of naringoside (commonly known as naringin) and its aglycone, naringenin. The comparison is supported by experimental data from peer-reviewed studies to assist in research and development decisions.
Introduction
Naringin is the major flavanone glycoside found in citrus fruits, responsible for their characteristic bitter taste. In the body, particularly through the action of gut microbiota, naringin is hydrolyzed to its aglycone form, naringenin.[1] Both compounds are recognized for their potent antioxidant and anti-inflammatory properties.[2][3] However, their efficacy in direct antioxidant applications differs significantly due to their structural differences. This guide will delineate these differences through quantitative data and detailed experimental methodologies.
Quantitative Antioxidant Capacity Comparison
Experimental evidence consistently demonstrates that naringenin exhibits a higher direct antioxidant capacity compared to its glycoside form, naringin, in various in vitro assays.[4][5] The presence of the neohesperidose sugar moiety at the 7-carbon position in naringin is thought to cause steric hindrance, which limits the ability of its hydroxyl groups to scavenge free radicals effectively.[6] Naringenin, lacking this sugar group, allows for more favorable interaction with reactive oxygen species (ROS).
The following table summarizes the comparative antioxidant performance of the two flavonoids based on available experimental data.
| Antioxidant Assay/Mechanism | Naringin (this compound) | Naringenin | Key Findings |
| DPPH Radical Scavenging | Less Effective | More Effective (IC50: 264.44 µM)[7] | Naringenin shows superior ability to donate a hydrogen atom to stabilize the DPPH radical. |
| Hydroxyl Radical Scavenging | Less Effective[4] | More Effective (IC50: 251.1 µM)[7] | Naringenin demonstrates a significantly higher efficiency in neutralizing the highly reactive hydroxyl radical.[4] |
| Superoxide Radical Scavenging | Less Effective[4] | More Effective (IC50: 360.03 µM)[7] | Naringenin is a more potent scavenger of superoxide anions.[4] |
| Hydrogen Peroxide Scavenging | Activity Present | Potent Activity (IC50: 358.5 µM)[7] | Naringenin effectively neutralizes hydrogen peroxide.[7] |
| Metal Ion (Fe²⁺) Chelating | Less Effective[4] | More Effective[4] | The aglycone form is a more active chelator of metallic ions, which can otherwise catalyze oxidative reactions.[4] |
| Inhibition of Lipid Peroxidation | Less Effective | More Effective (Dose-dependent)[4] | Naringenin provides greater protection against oxidative damage to lipids.[4] |
| Xanthine Oxidase Inhibition | Less Effective[4] | More Effective[4] | Glycosylation in naringin attenuates the efficiency of inhibiting xanthine oxidase, an enzyme that produces superoxide radicals.[4] |
Key Experimental Protocols
The following sections detail the methodologies for the primary assays used to evaluate the antioxidant capacities of naringin and naringenin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The absorbance of this working solution is adjusted to approximately 1.0 at 517 nm.[8]
-
Sample Preparation: Stock solutions of naringin and naringenin (e.g., 1 mg/mL) are prepared in methanol. A series of dilutions are then made from the stock solutions to test various concentrations.[8]
-
Reaction: 1 mL of the DPPH solution is mixed with 1 mL of each sample dilution. A control sample is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.[8]
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[8]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.[8]
Hydroxyl Radical (•OH) Scavenging Assay
This assay determines the ability of a compound to scavenge hydroxyl radicals, which are typically generated by a Fenton-type reaction (e.g., Fe³⁺-EDTA-H₂O₂). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured.
Methodology:
-
Reagent Preparation: Prepare stock solutions of FeCl₃ (10 mM), EDTA (1 mM), H₂O₂ (10 mM), and deoxyribose (10 mM) in deionized water. Prepare a phosphate buffer (50 mM, pH 7.4).[9]
-
Reaction Mixture: In sequence, add 0.36 mL of deoxyribose, 0.1 mL of EDTA, 0.1 mL of H₂O₂, the test sample (naringin/naringenin at various concentrations), 0.01 mL of FeCl₃, 0.1 mL of ascorbic acid (as a pro-oxidant), and 0.33 mL of phosphate buffer.[9]
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Color Development: Add 1.0 mL of 0.5% Thiobarbituric Acid (TBA) and 1.0 mL of 10% Trichloroacetic Acid (TCA) to the reaction mixture to stop the reaction and develop color.[9]
-
Heating: Heat the mixture in a water bath at 95°C for 15 minutes to develop a pink chromogen.
-
Measurement: Cool the mixture and measure the absorbance of the solution at 532 nm.
-
Calculation: The scavenging percentage is calculated by comparing the absorbance of the sample to the control.
Metal (Fe²⁺) Chelating Assay
This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the iron. If the compound chelates iron, it disrupts the formation of the colored ferrozine-Fe²⁺ complex.
Methodology:
-
Reaction Initiation: Mix 1 mL of the test sample (naringin/naringenin) at various concentrations with 0.5 mL of a 2 mM FeCl₂ solution.[10]
-
Complex Formation: Initiate the reaction by adding 0.2 mL of 5 mM ferrozine solution.[11]
-
Incubation: Shake the mixture vigorously and allow it to stand at room temperature for 10 minutes.[11]
-
Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.[10][11]
-
Calculation: The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100
Molecular Mechanism of Action: Nrf2 Pathway Activation
Beyond direct radical scavenging, flavonoids like naringenin exert antioxidant effects by modulating key intracellular signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[12]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of activators like naringenin can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione S-transferases (GSTs).
Conclusion
The experimental data overwhelmingly indicate that naringenin is a more potent direct antioxidant than its glycoside precursor, naringin, across a range of in vitro assays. Its superior performance in free radical scavenging, metal ion chelation, and inhibition of oxidative enzymes is attributed to the absence of the sterically hindering neohesperidose sugar moiety.
For drug development and research applications requiring direct antioxidant activity, naringenin is the more effective molecule. However, it is crucial to consider the pharmacokinetic context. When administered orally, naringin can be efficiently converted to naringenin by the intestinal microbiota, subsequently allowing its absorption and systemic activity.[1] Therefore, naringin serves as an effective prodrug for delivering the more potent naringenin in vivo. The choice between these two compounds should be guided by the specific application, whether it be for in vitro studies or in vivo therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Naringin Chelates Excessive Iron and Prevents the Formation of Amyloid-Beta Plaques in the Hippocampus of Iron-Overloaded Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Naringin and Naringenin Polyphenols in Neurological Diseases: Understandings from a Therapeutic Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Naringoside vs. Naringenin: A Comparative Analysis of Bioavailability
A comprehensive review of the pharmacokinetic profiles of naringoside (naringin) and its aglycone, naringenin, reveals significant differences in their bioavailability, with naringenin demonstrating comparatively higher absorption. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two prominent citrus flavonoids.
Naringin, the glycosidic form, exhibits lower oral bioavailability, estimated to be around 5-9%.[1][2] This is primarily because it is poorly absorbed in its original form and must first be hydrolyzed by gut microbiota into its aglycone, naringenin.[2] This enzymatic conversion is the rate-limiting step in its absorption.[3] In contrast, naringenin, the aglycone form, has a higher oral bioavailability of approximately 15%.[1] However, the bioavailability of naringenin is also considered low due to its poor water solubility and extensive first-pass metabolism in the intestines and liver.[1][2][4]
Upon absorption, both compounds are extensively metabolized. The predominant forms found in systemic circulation are not the parent compounds but rather their glucuronide and sulfate conjugates.[2][5]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound (naringin) and naringenin from various studies.
| Compound | Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Naringin | Human | 50 mg equivalent | - | ~5.5 | - | ~5-9 | [1] |
| Naringenin | Human | 135 mg | - | 3.5 | - | 5.8 | [4][6] |
| Naringenin | Human | 150 mg | 15.76 µM | 3.17 | 67.61 µM·h | - | [3] |
| Naringenin | Human | 600 mg | 48.45 µM | 2.41 | 199.06 µM·h | - | [3] |
| Naringenin | Rat | 20 mg/kg | 0.3 ± 0.1 | - | 2.0 ± 0.5 | - | [4] |
| Naringenin (HPβCD complex) | Rat | 20 mg/kg | 4.3 ± 1.2 | - | 15.0 ± 4.9 | - | [4] |
| Naringenin | Rabbit | 25 mg/kg (oral) | - | - | - | 4 (aglycone), 8 (with conjugates) | [7] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. Values are presented as reported in the original studies and may have different units.
Experimental Protocols
The data presented above were derived from studies employing various methodologies. Below are summaries of the key experimental protocols.
Human Study: Oral Administration of Naringenin
-
Dosage and Administration: In one study, a single dose of 135 mg of naringenin was orally administered to six healthy volunteers.[4][6] In another, single ascending doses of 150 mg, 300 mg, 600 mg, and 900 mg of naringenin were administered to healthy adults.[3]
-
Sample Collection: Blood samples were collected at various time points post-administration.[3][4]
-
Analytical Method: Plasma concentrations of naringenin and its metabolites were determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]
Animal Study: Oral Administration of Naringenin in Rats
-
Subjects: Male Sprague-Dawley rats.[4]
-
Dosage and Administration: Two groups of rats were given a 20 mg/kg body weight dose of naringenin. One group received naringenin alone, while the other received a naringenin-hydroxypropoyl-β-cyclodextrin (HPβCD) complex.[4]
-
Sample Collection: Blood samples were collected over a 10-hour period.[4]
-
Analytical Method: Total naringenin (flavonoid and glucuronide) was quantified by LC-MS.[4]
Animal Study: Pharmacokinetics in Rabbits
-
Subjects: Rabbits.[7]
-
Dosage and Administration: Naringenin was administered both intravenously and orally at a dose of 25 mg/kg. Naringin was administered orally.[7]
-
Sample Collection: Blood samples were collected and serum concentrations of naringenin were measured.[7]
-
Analytical Method: Naringenin concentrations in serum, before and after enzymatic hydrolysis (with β-glucuronidase and sulfatase), were determined by HPLC.[7]
Metabolic Pathway and Absorption
The metabolic fate of this compound is a critical determinant of its bioavailability. The following diagram illustrates the conversion of this compound to naringenin and its subsequent absorption and metabolism.
Caption: Metabolic pathway of this compound to naringenin.
This workflow highlights that orally ingested this compound is first metabolized by the gut microbiota to naringenin, which is then absorbed by the intestinal epithelium. Following absorption, naringenin undergoes extensive phase I and phase II metabolism before entering systemic circulation, primarily as conjugated metabolites.
References
- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 5. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Naringoside vs. Hesperidin: A Comparative Guide on Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome represents a cluster of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of type 2 diabetes and cardiovascular disease.[1] Among the natural compounds being investigated for their therapeutic potential, the citrus flavonoids naringoside (commonly studied as its aglycone naringenin or its glycoside naringin) and hesperidin have emerged as promising candidates.[2][3] Both flavonoids demonstrate significant antioxidant and anti-inflammatory properties, but their efficacy and mechanisms in modulating metabolic pathways can differ.[2][4]
This guide provides an objective comparison of this compound and hesperidin, focusing on their roles in glucose and lipid metabolism, supported by experimental data from in vivo and in vitro studies.
Mechanism of Action: Key Signaling Pathways
This compound and hesperidin modulate several critical signaling pathways that regulate cellular energy, inflammation, and metabolism. While they share some common targets, the extent of their effects can vary.
A central mechanism for both flavonoids is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2] Activated AMPK works to restore cellular energy balance by stimulating glucose uptake and fatty acid oxidation while simultaneously inhibiting energy-consuming processes like hepatic glucose production and lipid synthesis.[2]
Figure 1: Activation of AMPK by this compound and Hesperidin.
Both flavonoids also exert potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-B) signaling pathway.[2][5] By suppressing NF-κB activation, they reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, which are known to contribute to insulin resistance and other metabolic dysfunctions.[2]
Figure 2: Anti-inflammatory Mechanism via NF-κB Inhibition.
Furthermore, hesperidin has been shown to improve insulin sensitivity by positively modulating the IRS/Akt/GLUT4 signaling cascade in tissues such as the liver, skeletal muscle, and adipose tissue.[1][6]
Quantitative Data Comparison
The following tables summarize quantitative data from comparative preclinical studies.
Table 1: Comparison of this compound (Naringin) and Hesperidin in In Vivo Animal Models
| Parameter | This compound (Naringin) Effect | Hesperidin Effect | Study Details & Model | Citation |
| Blood Glucose | Significantly reduced | Significantly reduced | db/db mice; 0.2 g/kg diet for 5 weeks. | [2][7] |
| Significantly reduced | Significantly reduced | High-fat diet/streptozotocin-induced diabetic rats; 50 mg/kg daily for 4 weeks. | [2][8] | |
| Plasma Insulin | Significantly increased | Significantly increased | db/db mice; 0.2 g/kg diet for 5 weeks. | [2][7] |
| Significantly increased | Significantly increased | High-fat diet/streptozotocin-induced diabetic rats; 50 mg/kg daily for 4 weeks. | [2][8] | |
| Total Cholesterol | Significantly decreased | Significantly decreased | Rats on a cholesterol-containing diet for 30 days. | [2][9] |
| Triglycerides | Unaffected | Significantly decreased | Rats on a cholesterol-containing diet for 30 days. | [2][9] |
Table 2: Comparison of this compound (Naringin) and Hesperidin in In Vitro Models
| Parameter | This compound (Naringin) Effect | Hesperidin Effect | Study Details & Model | Citation |
| Cellular Triacylglycerol | Decreased after 24h | Decreased after 24h | HepG2 cells; 0.5 mg/mL. | [10] |
| Cellular Cholesterol | No significant difference | Markedly decreased (dose-dependent) | HepG2 cells; 0.5 and 5.0 mg/mL for 24h. | [10] |
| ACAT Activity | No effect (in vivo) | Inhibited (in vivo and in vitro) | Acyl-CoA: cholesterol acyltransferase in HepG2 cells. | [10] |
Summary of Findings: Both flavonoids demonstrate potent glucose-lowering effects in animal models of type 2 diabetes.[2][7][8] However, studies suggest hesperidin may have a more pronounced effect on lipid metabolism, particularly in reducing triglycerides and cellular cholesterol content.[2][9][10] This is supported by hesperidin's ability to inhibit ACAT, an enzyme involved in cholesterol esterification, an effect not observed with naringin in the same study.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are composite protocols based on methodologies from the cited literature.
Protocol 1: In Vivo Study in High-Fat Diet/STZ-Induced Diabetic Rats
This protocol describes a common model to induce a metabolic state resembling type 2 diabetes in rodents.
1. Animal Model:
-
Species: Male Wistar rats (6-8 weeks old).
-
Acclimatization: House in standard conditions for at least one week before the experiment.
2. Induction of Insulin Resistance and Diabetes:
-
Diet: Feed a high-fat diet (HFD) for 2 weeks to induce insulin resistance.
-
Induction: Administer a single intraperitoneal injection of a low dose of streptozotocin (STZ) (e.g., 35 mg/kg body weight), dissolved in citrate buffer. This induces partial pancreatic β-cell damage.
-
Confirmation: Confirm diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with glucose levels >250 mg/dL are typically included in the study.
3. Treatment Groups (n=8-10 per group):
-
Group 1: Normal Control (standard diet).
-
Group 2: Diabetic Control (HFD/STZ with no treatment).
-
Group 3: Naringin-Treated (HFD/STZ + Naringin at 50 mg/kg body weight, daily via oral gavage for 4-6 weeks).
-
Group 4: Hesperidin-Treated (HFD/STZ + Hesperidin at 50 mg/kg body weight, daily via oral gavage for 4-6 weeks).
4. Parameter Measurement:
-
At the end of the treatment period, collect blood and tissue samples after overnight fasting.
-
Biochemical Analysis: Measure blood glucose, insulin, total cholesterol, triglycerides, LDL-C, and HDL-C using standard enzymatic assay kits.
-
Inflammatory Markers: Quantify serum levels of TNF-α and IL-6 using ELISA kits.
-
Tissue Analysis: Harvest liver and adipose tissue for histological examination and analysis of gene or protein expression (e.g., AMPK, GLUT4).
Figure 3: General workflow for an in vivo animal study.
Protocol 2: In Vitro Study of Lipid Metabolism in HepG2 Cells
This protocol is used to assess the direct effects of compounds on human liver cells.
1. Cell Culture:
-
Cell Line: Human hepatoma (HepG2) cells.
-
Media: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Conditions: Maintain in a humidified incubator at 37°C with 5% CO2 until confluent.
2. Treatment:
-
Seed cells into 6-well plates and allow them to adhere.
-
Starve cells in serum-free media for 12-24 hours.
-
Incubate cells with media containing either naringin (e.g., 0.5 and 5.0 mg/mL) or hesperidin (e.g., 0.5 and 5.0 mg/mL) for specified time points (e.g., 6 and 24 hours).
-
Include a vehicle control group (e.g., DMSO) and an untreated control group.
3. Lipid Extraction and Analysis:
-
After incubation, wash cells with phosphate-buffered saline (PBS) and harvest.
-
Lyse the cells and extract total lipids using a standard method (e.g., Folch method).
-
Quantify cellular triacylglycerol and cholesterol content using commercially available enzymatic kits.
4. Enzyme Activity Assay:
-
To measure the activity of enzymes like Acyl-CoA: cholesterol acyltransferase (ACAT), prepare cell lysates from treated and control cells.
-
Perform the ACAT activity assay using a radiometric or fluorescent method, measuring the formation of cholesteryl esters from cholesterol and a labeled acyl-CoA substrate.
Conclusion and Future Directions
Both this compound and hesperidin demonstrate significant potential in managing key aspects of metabolic syndrome.[2]
-
Shared Strengths: Both flavonoids effectively lower blood glucose and improve insulin levels in preclinical models, likely through shared mechanisms involving AMPK activation and anti-inflammatory effects.[2][7][8]
-
Key Differences: Hesperidin appears to exhibit a superior lipid-lowering profile, particularly in reducing triglycerides and cellular cholesterol, which may be linked to its unique ability to inhibit ACAT activity.[2][9][10]
-
Considerations: The differences in their observed efficacy may be partly attributable to variations in their bioavailability and metabolism by the gut microbiota.[1][11] Hesperidin, for instance, is hydrolyzed by gut microbiota to its aglycone form, hesperetin, before absorption.[1]
For drug development professionals, these findings suggest that while both compounds are valuable, hesperidin might be a more promising candidate for therapies targeting dyslipidemia associated with metabolic syndrome. This compound remains a strong candidate for glucose control. Future research should include head-to-head clinical trials to confirm these preclinical findings in human populations and further investigate their distinct molecular targets to optimize their therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Citrus flavonoids and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Hesperidin ameliorates signs of the metabolic syndrome and cardiac dysfunction via IRS/Akt/GLUT4 signaling pathway in a rat model of diet-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promising influences of hesperidin and hesperetin against diabetes and its complications: a systematic review of molecular, cellular, and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Citrus Flavonoid, Hesperidin and Naringin on Lipid Metabolism in HepG2 Cells -Journal of Life Science | 학회 [koreascience.kr]
- 11. mdpi.com [mdpi.com]
Naringoside: A Comparative Analysis of Efficacy Against Other Prominent Flavonoids
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of nutraceuticals and drug development, the flavonoid naringoside (naringin) has garnered significant attention for its therapeutic potential. This comprehensive guide offers an objective comparison of the efficacy of this compound against other well-researched flavonoids, namely hesperidin and quercetin. This analysis is supported by experimental data focusing on their antioxidant, anti-inflammatory, and neuroprotective properties, providing a critical resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy: A Quantitative Overview
The therapeutic efficacy of flavonoids is often evaluated based on their antioxidant, anti-inflammatory, and neuroprotective capacities. The following tables summarize quantitative data from various studies to provide a comparative perspective on this compound, hesperidin, and quercetin. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant potential of these flavonoids is a cornerstone of their beneficial effects, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating this activity, with lower IC50 values indicating higher antioxidant potential.
| Flavonoid | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |
| Naringin (this compound) | >100 µg/mL[1], 80 µg/mL[2] | >100 µg/mL[1] |
| Hesperidin | 896.21 µM[2] | - |
| Quercetin | 19.17 µg/mL[2] | - |
| Naringenin (Aglycone of Naringin) | 88 µg/mL[1] | 86 µg/mL[1] |
Note: Lower IC50 values indicate higher antioxidant activity. Data is compiled from multiple sources and may not be directly comparable.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids exert anti-inflammatory effects by inhibiting pro-inflammatory mediators like nitric oxide (NO) and cytokines. The inhibitory concentration (IC50) for NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common metric for anti-inflammatory potency.
| Flavonoid | Inhibition of NO Production (IC50) in LPS-stimulated RAW 264.7 cells |
| Naringin (this compound) | Effective inhibition of NO production[3] |
| Hesperidin | - |
| Quercetin | Potent inhibitor of NO production |
| Naringenin (Aglycone of Naringin) | Significant inhibition of NO production[4] |
Note: Direct IC50 values for comparative anti-inflammatory activity were not consistently available across the same studies. The table reflects the reported inhibitory effects.
Neuroprotective Effects
The neuroprotective potential of flavonoids is a promising area of research for neurodegenerative diseases. Their mechanisms include reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
| Flavonoid | Key Neuroprotective Mechanisms |
| Naringin (this compound) | Reduces amyloid-beta production, decreases tau hyperphosphorylation, and mitigates oxidative stress via the Nrf2/ARE pathway.[5] |
| Hesperidin | Exhibits antioxidant and anti-inflammatory properties in neurodegenerative models.[6] |
| Quercetin | Scavenges free radicals, suppresses neuroinflammation through the NF-κB pathway, and protects against neuronal apoptosis.[7] |
| Naringenin (Aglycone of Naringin) | Improves cognitive function, enhances neuronal survival, and modulates key signaling pathways involved in neurodegeneration.[8] |
Key Signaling Pathways
The therapeutic effects of this compound and other flavonoids are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potential of Naringin, Hesperidin and Rutin: Phytochemical and Biological Benefits | Scripta Medica [aseestant.ceon.rs]
- 7. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Naringoside In Vivo Anti-inflammatory Effects: A Comparative Analysis
Naringoside, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This guide provides a comprehensive in vivo comparison of this compound's anti-inflammatory efficacy against its aglycone, naringenin, another citrus flavonoid, hesperidin, and the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin. The following sections present quantitative data from various animal models of inflammation, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory effects of naringin, naringenin, hesperidin, and indomethacin have been evaluated in several well-established in vivo models of inflammation. The data presented below, compiled from multiple studies, highlights their comparative performance in reducing inflammation.
Disclaimer: The following data has been aggregated from various independent studies. Direct comparison may be limited due to variations in experimental design, animal models, and dosage regimens.
Carrageenan-Induced Paw Edema
This model is a widely used assay for acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect is measured as the percentage of edema inhibition.
| Compound | Dose | Animal Model | Edema Inhibition (%) | Reference |
| Naringin | 50 mg/kg | Rat | 45.18% | [1] |
| Naringenin | 50 mg/kg | Mouse | Not specified | [2] |
| Hesperidin | 100 mg/kg | Mouse | 26.03% | [3] |
| Indomethacin | 10 mg/kg | Rat | 54% (at 3 hours) | [4] |
DSS-Induced Colitis
Dextran sulfate sodium (DSS) induces a reproducible model of colitis in rodents, mimicking aspects of human inflammatory bowel disease. Efficacy is assessed by measuring various parameters, including disease activity index (DAI), colon length, and inflammatory markers.
| Compound | Dose | Animal Model | Key Findings | Reference |
| Naringin | 100 mg/kg | Mouse | Significantly reduced DAI, improved colon length, and decreased inflammatory cytokines. | |
| Naringenin | 50 mg/kg | Mouse | Significantly abrogated colitis and down-regulated pro-inflammatory mediators. | |
| Mesalazine (positive control) | 50 mg/kg | Mouse | Standard treatment for IBD, used as a comparator. | [5] |
LPS-Induced Acute Lung Injury
Lipopolysaccharide (LPS) administration in mice induces an acute inflammatory response in the lungs, characterized by neutrophil infiltration and the production of pro-inflammatory cytokines.
| Compound | Dose | Animal Model | Key Findings | Reference |
| Naringin | Not specified | Mouse | Markedly decreased lung wet-to-dry weight ratio and reduced inflammatory cell counts in BALF. | [6] |
| Naringenin | 100 mg/kg | Mouse | Significantly increased survival rate and alleviated pulmonary edema. | [7][8] |
| Dexamethasone (positive control) | 5 and 10 mg/kg | Mouse | Potent anti-inflammatory, used as a standard for comparison. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo models discussed.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Control group (vehicle).
-
Naringin group (e.g., 50 mg/kg, p.o.).
-
Naringenin group (e.g., 50 mg/kg, p.o.).
-
Hesperidin group (e.g., 100 mg/kg, p.o.).
-
Indomethacin group (e.g., 10 mg/kg, i.p.).
-
-
Procedure:
-
The test compounds or vehicle are administered 30-60 minutes before carrageenan injection.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[10][11]
DSS-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Groups:
-
Control group (regular drinking water).
-
DSS group (DSS in drinking water + vehicle).
-
Naringin group (DSS + Naringin, e.g., 100 mg/kg, p.o., daily).
-
Naringenin group (DSS + Naringenin, e.g., 50 mg/kg, p.o., daily).
-
Mesalazine group (DSS + Mesalazine, e.g., 50 mg/kg, p.o., daily).
-
-
Monitoring and Analysis:
-
Disease Activity Index (DAI) is scored daily, considering weight loss, stool consistency, and rectal bleeding.
-
At the end of the experiment, mice are euthanized, and the colon is excised to measure its length.
-
Colon tissue is collected for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.[12][13]
-
LPS-Induced Acute Lung Injury in Mice
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Induction of Lung Injury: Acute lung injury is induced by intranasal or intratracheal administration of LPS (e.g., 5 mg/kg).
-
Groups:
-
Control group (saline).
-
LPS group (LPS + vehicle).
-
Naringin group (LPS + Naringin).
-
Naringenin group (LPS + Naringenin, e.g., 100 mg/kg, p.o., pre-treatment for 4 days).
-
Dexamethasone group (LPS + Dexamethasone, e.g., 5 mg/kg, i.p.).
-
-
Analysis:
-
At a specified time point after LPS administration (e.g., 6 or 24 hours), mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential cell counts and protein concentration.
-
Lung tissue is harvested to measure the wet-to-dry weight ratio (an indicator of edema), MPO activity, and cytokine levels.
-
Histopathological examination of lung tissue is performed.[14][15][16]
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound and the other evaluated compounds are mediated through the modulation of specific signaling pathways. The diagrams below illustrate these mechanisms and a general experimental workflow.
Caption: Anti-inflammatory mechanisms of action.
Caption: In vivo anti-inflammatory experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]
- 6. Potential Anti-inflammatory Effects of Hesperidin from the Genus Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of mouse ulcerative colitis model [bio-protocol.org]
- 14. e-century.us [e-century.us]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Naringoside's Biological Activity: A Comparative Guide for Researchers
Naringoside, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities.[1] This guide provides a comparative overview of its biological effects across various cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of this compound's potential therapeutic applications.
Anticancer Activity
This compound exhibits potent anticancer properties by modulating numerous signaling cascades involved in cell proliferation, apoptosis, and metastasis.[1][2] Its effects have been observed in a wide range of cancer cell lines, demonstrating its broad-spectrum potential.
This compound has been shown to inhibit the growth and viability of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 Value | Reference |
| C33A | Cervical Cancer | 745 µM | [3] |
| SiHa | Cervical Cancer | 764 µM | [3] |
| HeLa | Cervical Cancer | 793 µM | [3] |
| WiDr | Colon Cancer | 63.14 µg/mL | [4] |
| KB-1 | Oral Cancer | 125.3 µM/mL | [5] |
| A375 | Skin Cancer | 24.75 µM | [6] |
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. It also has the ability to halt the cell cycle, preventing cancer cells from dividing and proliferating.
-
Cervical Cancer (HeLa, C33A, SiHa): this compound induces endoplasmic reticulum stress-mediated apoptosis and causes cell cycle arrest at the G0/G1 phase.[3] In HeLa cells, it has been shown to inhibit the NF-κB/COX-2-caspase-1 pathway to induce apoptosis.[7]
-
Colon Cancer (WiDr): this compound treatment leads to an increase in the expression of caspase-3, a key executioner protein in apoptosis.[4]
-
Gastric Carcinoma (SNU-1): It promotes apoptosis by blocking the PI3K/AKT signaling pathway and activating pro-death autophagy.[8]
-
Melanoma (A375, A875): In these cell lines, this compound promotes cell cycle arrest and apoptosis.[1]
This compound can also interfere with the processes that allow tumors to grow and spread.
-
Brain Cancer (U-87): It has been observed to suppress tubulogenesis and angiogenesis in a mouse xenograft tumor model.[1]
-
Melanoma (A375): this compound decreases cell migration and invasion by suppressing the c-Src/Akt signaling pathway.[1]
-
Ovarian Cancer (SKOV3/CDDP): In cisplatin-resistant ovarian cancer cells, this compound has been found to inhibit the NF-κB signaling pathway, which is associated with reduced cell invasion.[1]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[9] this compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways.
-
Macrophage Cell Lines (THP-1, RAW264.7): this compound inhibits the formation of foam cells, which are involved in the development of atherosclerosis, by reducing the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11]
-
Skin Cancer Cell Line (A375): In combination with 5-fluorouracil, this compound has been shown to decrease the mRNA expression of inflammatory markers like TNFα, IL-6, IL-1β, and NFκB.[6]
-
Endothelial Cells: this compound exhibits protective effects on vascular endothelial cells by suppressing NF-κB signaling and the expression of adhesion molecules.[12]
Metabolic Regulation
This compound also plays a role in regulating cellular metabolism, which is often dysregulated in cancer and metabolic diseases.
-
Melanoma Cell Line (A375): this compound has been found to inhibit the glucose metabolism of A375 cells in a concentration-dependent manner, potentially by suppressing the phosphorylation of c-Src.[13]
-
Macrophage Cell Lines (THP-1, RAW264.7): It can reprogram the metabolic phenotype of macrophages by suppressing glycolysis and promoting lipid oxidation.[10][11]
Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its ability to modulate a complex network of intracellular signaling pathways. The diagrams below illustrate some of the key pathways affected by this compound in cancer cells.
Caption: this compound inhibits multiple signaling pathways involved in cancer progression.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
References
- 1. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 2. Therapeutic role of naringin in cancer: molecular pathways, synergy with other agents, and nanocarrier innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Naringin induces endoplasmic reticulum stress-mediated apoptosis, inhibits β-catenin pathway and arrests cell cycle in cervical cancer cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 4. rjptonline.org [rjptonline.org]
- 5. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naringin inhibits growth and induces apoptosis by a mechanism dependent on reduced activation of NF‑κB/COX‑2‑caspase-1 pathway in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringin Inhibits Macrophage Foam Cell Formation by Regulating Lipid Homeostasis and Metabolic Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naringin Inhibits Macrophage Foam Cell Formation by Regulating Lipid Homeostasis and Metabolic Phenotype | MDPI [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 13. Naringin suppresses the metabolism of A375 cells by inhibiting the phosphorylation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naringoside Extraction Techniques for Researchers and Drug Development Professionals
An objective guide to the performance, efficiency, and methodologies of various Naringoside extraction techniques, supported by experimental data.
This compound, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in the pharmaceutical and nutraceutical industries for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The efficient extraction of this compound from its natural sources is a critical step for research and drug development. This guide provides a comparative analysis of different extraction techniques, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Extraction Techniques
The choice of an extraction method is crucial for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies, comparing the efficiency of different extraction techniques.
| Extraction Method | Source Material | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry material) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Citrus sinensis Peel | Ethanol | 65.5 | 30 min | 2.021 | [1][3] |
| Citrus grandis Peel | 80% Ethanol | 60 | 7.5 min | 4.65 | [1] | |
| Citrus x paradisi Albedo | 70% Ethanol | 33-40 | 1-5 min | up to 25.05 | [4] | |
| Microwave-Assisted Extraction (MAE) | Citrus paradisi Leaves | Water | - | 218 s | 13.20 | [1][5] |
| Supercritical Fluid Extraction (SFE) | Citrus paradisi Peel | Supercritical CO2 + 15% Ethanol | 58.6 | 45 min | 14.4 | [6] |
| Citrus paradisi Seeds | Supercritical CO2 + 20% Ethanol | 50 | 40 min | 0.2 | [7] | |
| Soxhlet Extraction | Citrus paradisi Peel | Methanol | 55-65 | 3 h | - | |
| Heat Reflux Extraction (HRE) | Citrus x paradisi Segmental Part | - | - | - | High yield of Naringenin (hydrolyzed this compound) | [4] |
| Conventional Solvent Extraction | Citrus maxima Peels | 80% Ethanol | 60 | 27 min | - | [8] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and leading to higher extraction efficiency in a shorter time.[1][7] The primary mechanism of action is acoustic cavitation, which causes cellular disruption and particle size reduction.[4]
Materials:
-
Powdered citrus peel
-
Ethanol (70-80%)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper or centrifuge)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered citrus peel and place it in a beaker or flask.[1]
-
Add the ethanol solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:25 w/v).[1]
-
Place the beaker in an ultrasonic bath or insert the probe sonicator.
-
Apply ultrasonic waves at a specified frequency (e.g., 20 kHz) and power (e.g., 500 W) for a set duration (e.g., 10-30 minutes).[9] The temperature should be controlled (e.g., 50-65°C).[3][9]
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.[9]
-
Collect the supernatant (the liquid extract).[1]
-
Concentrate the extract using a rotary evaporator to remove the ethanol.[1]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to the rapid extraction of target compounds.[1] This technique offers significant advantages over conventional methods, including higher extraction yields, reduced solvent use, and shorter extraction times.[10]
Materials:
-
Powdered citrus peel
-
Extraction solvent (e.g., water or ethanol-water mixture)
-
Microwave extraction system
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place a weighed amount of powdered citrus peel into the microwave extraction vessel.[1]
-
Add the extraction solvent at a predetermined ratio.[1]
-
Seal the vessel and place it in the microwave extractor.[1]
-
Set the microwave power (e.g., 100-1000 W) and extraction time (e.g., 1-10 minutes).[1]
-
After the extraction cycle is complete, allow the vessel to cool.[1]
-
Filter the mixture to separate the extract from the solid residue.[1]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.[1]
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By modifying the temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds. This method is considered environmentally friendly.
Procedure:
-
Fresh or dried citrus peels are placed into a stainless-steel extraction cell.[11]
-
Supercritical CO2, often with a co-solvent like ethanol to increase polarity, is passed through the extraction cell.[11]
-
The extraction is conducted under optimized conditions of temperature (e.g., 30–70 °C) and pressure (e.g., 100–130 bar) for a specific duration (e.g., 1–4 hours).[11]
-
The extract is then passed to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted this compound.
-
The extract is evaporated to remove the co-solvent.[11]
Biological Activity and Signaling Pathways
This compound and its aglycone, naringenin, exhibit a wide range of biological activities by modulating various cellular signaling pathways. These flavonoids have been shown to interfere with cancer development, promotion, and progression by affecting processes like inflammation, apoptosis, and proliferation.[12] One of the key pathways influenced by this compound is the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation.[12]
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[12] This pathway is a critical regulator of cell growth and survival, and its inhibition is a key mechanism behind the anticancer effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Environmental Equipment & Supplies [environmental-expert.com]
- 3. phcogres.com [phcogres.com]
- 4. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical fluid extraction of naringin from the peel of Citrus paradisi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Deep eutectic solvent-ultrasound assisted extraction as a green approach for enhanced extraction of naringenin from Searsia tripartita and retained their bioactivities [frontiersin.org]
- 10. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supercritical CO2 assisted extraction of essential oil and naringin from Citrus grandis peel: in vitro antimicrobial activity and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Naringoside and Its Analogues in Bioactivity
For Immediate Release
This guide offers a detailed comparison of the naturally occurring flavonoid naringoside (naringin), its aglycone analogue naringenin, and various synthetic derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the performance of these compounds in key biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant signaling pathways.
Executive Summary
Naringin is a flavanone glycoside abundant in citrus fruits, responsible for the characteristic bitter taste of grapefruit. In the body, naringin is primarily metabolized by gut microbiota into its aglycone form, naringenin. This conversion is a critical factor influencing its bioavailability and subsequent biological effects.[1] Generally, in in vitro assays, naringenin displays more potent antioxidant, anti-inflammatory, and antiproliferative activities than its glycoside precursor, naringin.[1][2] Synthetic modifications of the naringenin structure have been explored to enhance its pharmacological properties, leading to analogues with significantly improved anticancer and antimicrobial activities.
Comparative Analysis of Bioavailability and Pharmacokinetics
The bioavailability of naringin is notably lower than that of naringenin due to its poor absorption in the gastrointestinal tract.[1] The enzymatic removal of the neohesperidoside sugar moiety from naringin by intestinal bacteria is a prerequisite for its absorption in the form of naringenin.
Table 1: Pharmacokinetic Profile of Naringin vs. Naringenin
| Parameter | Naringin | Naringenin | Species | Reference(s) |
| Oral Bioavailability | ~5-9% | ~15% | Human | [3] |
| Absolute Bioavailability | - | 4% (8% with conjugates) | Rabbit | [4] |
| Time to Cmax (Tmax) | Longer | Shorter | Rabbit | [4] |
| Max Concentration (Cmax) | Lower | Higher | Rabbit | [4] |
Performance in Key Biological Activities
Antioxidant Activity
Naringenin consistently demonstrates superior free radical scavenging activity compared to naringin in various in vitro assays. The glycosylation at the 7-position in naringin is thought to reduce its antioxidant potential.[2]
Table 2: Comparative Antioxidant Activity of Naringin and Naringenin
| Assay / Activity | Naringin | Naringenin | Key Findings | Reference(s) |
| DPPH Radical Scavenging | Less Effective | IC50: 264.44 µM | Naringenin is a more potent scavenger. | [5] |
| Hydroxyl Radical Scavenging | Less Effective | IC50: 251.1 µM | Naringenin shows significant scavenging. | [5] |
| Superoxide Radical Scavenging | Less Effective | IC50: 360.03 µM | Naringenin is a more efficient scavenger. | [2][5] |
| Lipid Peroxidation Protection | Less Effective | More Effective | Naringenin offers greater protection against oxidative damage to lipids. | [2] |
| Xanthine Oxidase Inhibition | Less Effective | More Effective | Glycosylation attenuates inhibitory efficiency. | [2] |
Anti-Inflammatory Activity
Both naringin and naringenin exhibit anti-inflammatory properties by modulating key signaling pathways, such as NF-κB.[3] However, studies suggest that the presence and type of sugar moiety can influence the anti-inflammatory effects, with some glycosides showing more potent inhibition of certain inflammatory mediators than the aglycone naringenin.
Table 3: Comparative Anti-inflammatory Effects
| Inflammatory Mediator | Naringin | Naringenin | Key Findings | Reference(s) |
| TNF-α, NO, iNOS | More potent than Naringenin | Weakest inhibitory effect | Naringin and its isomer Narirutin showed the most potent effects. | |
| IL-1β, COX-2 | Comparable to its isomer Narirutin | - | Glycosides showed strong inhibitory effects. | |
| Leukocyte Recruitment | - | Inhibits | Naringenin reduces the influx of immune cells to inflammatory sites. | [6] |
| NF-κB Pathway | Inhibits | Inhibits | Both compounds suppress this key inflammatory signaling pathway. | [3] |
Anticancer Activity of Synthetic Naringenin Analogues
Synthetic modification of the naringenin scaffold has yielded derivatives with significantly enhanced anticancer potency compared to the parent compound.
Table 4: Anticancer Activity of Synthetic Naringenin Derivatives vs. Naringenin
| Compound/Derivative | Cell Line | IC50 Value (µM) | Key Findings | Reference(s) |
| Naringenin | HCT116 (Colon) | > 50 µM | Parent compound shows weak activity. | [7] |
| 7-O-(4-chlorobenzyl)naringenin | HCT116 (Colon) | 1.20 | Significant improvement in inhibitory effect. | [7] |
| 7-O-(2,4-dichlorobenzyl)naringenin | HCT116 (Colon) | 2.51 | Bulky substituents at position 7 enhance activity. | [7] |
| Naringenin | HeLa, SiHa, MCF-7, MDA-MB-231 | > 50 µM | Low antiproliferative effect on gynecological cancer cells. | [8] |
| Naringenin-oxime tert-butyl ether | HeLa (Cervical) | 24.1 | Oxime ether derivatives show increased potency. | [8] |
| Naringenin-oxime tert-butyl ether | MCF-7 (Breast) | 20.3 | Most potent derivative in the tested series. | [8] |
Antimicrobial Activity of Synthetic Analogues
Synthetic derivatives of naringin and naringenin have also been shown to possess potent antimicrobial properties.
Table 5: Antimicrobial Activity of Synthetic Analogues
| Compound/Derivative | Bacterial Strain | MIC Value | Key Findings | Reference(s) |
| Naringenin | S. aureus, B. subtilis | 512 µg/mL, 256 µg/mL | Parent compound has moderate activity. | [9] |
| Isopropanolamine hybrid (A6) | S. aureus, B. subtilis | 32 µg/mL | Hybridization significantly improves activity against Gram-positive bacteria. | [9] |
| Isopropanolamine hybrid (A7) | S. aureus, B. subtilis | 32 µg/mL | Hybridization significantly improves activity against Gram-positive bacteria. | [9] |
| Naringin-dioxolane derivative | Gram-positive & Gram-negative | 0.125 mg/mL | Dioxolane derivative showed the highest antibacterial activity in its series. | |
| 4'-chlorophenyl naringenin (ND-12) | B. subtilis | 16 µg/mL | Substitution at the 3-position enhances antibacterial effects. | [10] |
Key Signaling Pathways
Naringin and its analogues exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation, cell survival, and proliferation. The NF-κB and PI3K/Akt pathways are prominent targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and inhibitory activities of naringenin derivatives on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Evaluation of Novel Naringenin-Based Isopropanolamine Hybrid Derivatives | Sciety Labs (Experimental) [labs.sciety.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Immediate Safety and Handling for Disposal
Proper disposal of chemical compounds is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals handling Naringoside, a major flavonoid glycoside, understanding the correct disposal protocol is essential. While Safety Data Sheets (SDS) for this compound and related compounds do not consistently classify it as a hazardous substance under the Resource Conservation and Recovery Act (RCRA), some sources indicate potential for skin and eye irritation, respiratory irritation, and harm if swallowed.[1][2] Therefore, treating it with care and adhering to established chemical waste management best practices is imperative.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Handle all chemical waste in accordance with good industrial hygiene and safety practices.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Use appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3][4] However, if generating dust, use a respirator approved by NIOSH/MSHA or equivalent standards.[4]
-
-
Accidental Spill Response:
Step-by-Step this compound Disposal Protocol
The recommended disposal route for this compound is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[4] Do not dispose of this compound down the drain or in the regular trash. [1][4][5]
Step 1: Waste Characterization and Segregation While this compound is not typically listed as an EPA hazardous waste, it should be managed as a chemical waste stream.[6]
-
Segregation: Keep this compound waste separate from incompatible materials to prevent dangerous reactions.[7][8] this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[3][5]
Step 2: Use Appropriate Waste Containers Select a container that is compatible with and will safely contain the chemical waste.
-
Container Type: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[7][9] The original product container is often a suitable choice if it is in good condition.[8]
-
Labeling: The container must be clearly labeled. Affix a hazardous waste label and fill it out completely with the following information:[10]
-
The words "Hazardous Waste" (or as required by your institution).
-
Full chemical name: "this compound". Do not use abbreviations.
-
List of all chemical constituents if it is a mixture.
-
Applicable hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The date waste accumulation began.
-
Your name, department, and contact information.
-
Step 3: Waste Accumulation and Storage Collect and store the waste in a designated, controlled area.
-
Solid Waste: Collect waste this compound powder, contaminated absorbents from spills, and contaminated PPE (like gloves) in your labeled waste container.
-
Empty Containers: To be disposed of as non-hazardous waste, a chemical container must be thoroughly emptied. The first rinse with a solvent (e.g., water or ethanol) must be collected and disposed of as chemical waste.[7] After triple-rinsing and air-drying, the original labels must be completely defaced or removed before the container is discarded with regular glass or plastic waste.[7]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be near the point of generation and under the control of laboratory personnel.[9]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment system to prevent spills.[7][9]
Step 4: Arrange for Final Disposal Once the container is full (not exceeding 90% capacity[9]), or as per your institution's policy, arrange for its removal.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup.[7]
Quantitative Chemical Waste Guidelines
The following table summarizes general quantitative guidelines relevant to laboratory chemical waste disposal.
| Guideline | Specification | Citation(s) |
| Max Container Fill Level | Do not fill liquid waste containers beyond 75-90% of their total capacity to allow for vapor expansion. | [9][11] |
| Drain Disposal pH Range | Permitted only for approved substances, typically requiring a pH between 5.5 and 10.5 after neutralization. | [6][12] |
| SAA Storage Time Limit | Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within 3 days. | [8] |
| SAA Quantity Limit | Typically, no more than 10-55 gallons of hazardous waste may be stored in an SAA, depending on local regulations. | [7] |
| Small Quantity Drain Limit | For approved chemicals, typically no more than a few hundred grams or milliliters per day. | [6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

